Product packaging for 5-methoxy-3,4-dihydro-2H-pyrrole(Cat. No.:CAS No. 5264-35-7)

5-methoxy-3,4-dihydro-2H-pyrrole

Cat. No.: B1348299
CAS No.: 5264-35-7
M. Wt: 99.13 g/mol
InChI Key: QYGNDKJRRNVSEC-UHFFFAOYSA-N
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Description

5-methoxy-3,4-dihydro-2H-pyrrole is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 601819. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B1348299 5-methoxy-3,4-dihydro-2H-pyrrole CAS No. 5264-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGNDKJRRNVSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326564
Record name 5-methoxy-3,4-dihydro-2H-pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5264-35-7
Record name 5-methoxy-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-1-Pyrroline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-3,4-dihydro-2H-pyrrole, also known by its tautomeric name 2-methoxy-1-pyrroline, is a cyclic imino ether with significant applications in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable building block for the synthesis of a variety of biologically active molecules and complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential biological significance, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₉NO[1]
Molecular Weight 99.13 g/mol [1]
CAS Number 5264-35-7[1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 148-149 °C[2]
Melting Point -61 °C[2]
Density 1.041 g/cm³[2]
Solubility Soluble in ethanol and dimethylformamide; slightly soluble in water.[2]

Synthesis

A common and effective method for the synthesis of this compound is the O-methylation of the readily available lactam, 2-pyrrolidinone. This transformation is typically achieved using a powerful methylating agent such as dimethyl sulfate.[3]

Experimental Protocol: Synthesis from 2-Pyrrolidinone

Materials:

  • 2-Pyrrolidinone

  • Dimethyl sulfate

  • Inert solvent (e.g., anhydrous benzene or toluene)

  • Base (e.g., potassium carbonate) - optional, for neutralization

  • Apparatus for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 2-pyrrolidinone in an anhydrous inert solvent is prepared.

  • Dimethyl sulfate is added dropwise to the stirred solution. An exothermic reaction may be observed.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If necessary, a base such as potassium carbonate is added to neutralize any acidic byproducts.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis 2-Pyrrolidinone 2-Pyrrolidinone Reaction O-methylation 2-Pyrrolidinone->Reaction Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Reaction Product This compound Reaction->Product

Figure 1: Synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular structure.

¹H NMR (Proton NMR): The expected chemical shifts for the protons in this compound are as follows:

  • -OCH₃ (methoxy protons): A singlet around 3.6 ppm.

  • -CH₂- (protons at C4): A multiplet around 1.9-2.1 ppm.

  • -CH₂- (protons at C3): A triplet around 2.4-2.6 ppm.

  • -CH₂- (protons at C5): A triplet around 3.7-3.9 ppm.

¹³C NMR (Carbon-13 NMR): The anticipated chemical shifts for the carbon atoms are:

  • C4: ~20-25 ppm

  • C3: ~30-35 ppm

  • -OCH₃: ~55-60 ppm

  • C5: ~60-65 ppm

  • C2 (imine carbon): ~165-170 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)BondFunctional Group
~2850-2950C-H stretchAliphatic
~1660C=N stretchImine
~1240C-O stretchEther

The presence of a strong absorption band around 1660 cm⁻¹ is indicative of the C=N double bond of the imine functionality, and the absence of a strong C=O stretching band (typically around 1700-1750 cm⁻¹) confirms the conversion of the lactam starting material.[3]

Reactivity

This compound, as a cyclic imino ether, exhibits reactivity characteristic of this functional group. The imine bond is susceptible to hydrolysis under acidic conditions, regenerating the corresponding lactam (2-pyrrolidinone) and methanol.

The carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles. For instance, it has been reported to react with nitroacetate to form an aziridine, which serves as an intermediate in the synthesis of various pharmaceuticals.[1]

Reactivity Start This compound Acidic_Hydrolysis Acidic Hydrolysis Start->Acidic_Hydrolysis Nucleophilic_Addition Nucleophilic Addition Start->Nucleophilic_Addition Lactam 2-Pyrrolidinone Acidic_Hydrolysis->Lactam Methanol Methanol Acidic_Hydrolysis->Methanol Adduct Nucleophilic Adduct Nucleophilic_Addition->Adduct

Figure 2: Key reactivity pathways.

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives are being explored for a range of therapeutic applications.

  • Pharmaceutical Synthesis: It is utilized as a starting material for the creation of complex molecules with potential biological activities.[2] It has been employed as a reagent in the design and preparation of dihydroindolones and dihydroindolizinones, which have shown potential as orally available MEK (mitogen-activated protein kinase kinase) inhibitors with in vivo antitumor efficacy.[]

  • Medicinal Chemistry: In a broader context, this compound is used in medicinal chemistry to prepare molecules that can inhibit the activity of biological enzymes and regulate cell signaling pathways.[2]

  • Antibacterial Effects: There is evidence to suggest that this compound exhibits antibacterial activity against Mycobacterium tuberculosis and other bacteria.[1]

While the direct involvement of this compound in specific signaling pathways is not yet extensively documented, its role as a precursor to MEK inhibitors suggests an indirect influence on the Ras/Raf/MEK/ERK pathway. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Signaling_Pathway Compound This compound (as a reagent) MEK_Inhibitor MEK Inhibitor (e.g., Dihydroindolone) Compound->MEK_Inhibitor synthesis MEK MEK MEK_Inhibitor->MEK inhibits Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, etc. ERK->Cell_Proliferation

Figure 3: Indirect role in the Ras/Raf/MEK/ERK pathway.

Safety Information

This compound is considered to have low toxicity. However, standard laboratory safety precautions should always be observed.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[2]

  • Storage: Store away from sources of ignition and oxidizing agents in a tightly sealed container.[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Conclusion

This compound is a versatile and valuable compound for chemical and pharmaceutical research. Its straightforward synthesis from 2-pyrrolidinone, coupled with its unique reactivity as a cyclic imino ether, makes it an attractive building block for the development of novel therapeutic agents, particularly in the area of oncology. Further research into its biological activities and direct interactions with cellular pathways will likely uncover new and exciting applications for this important heterocyclic compound.

References

An In-depth Technical Guide to 5-methoxy-3,4-dihydro-2H-pyrrole (CAS: 5264-35-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methoxy-3,4-dihydro-2H-pyrrole, a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis, and explores its role in the development of targeted therapeutics, particularly MEK inhibitors and antiviral agents.

Core Compound Properties

This compound, also known as 2-methoxy-1-pyrroline, is a cyclic imine ether. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 5264-35-7[1][2][3]
Molecular Formula C₅H₉NO[1][2][3]
Molecular Weight 99.13 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 118-121 °C[3]
Density 1.05±0.1 g/cm³ (Predicted)[3][4]
Flash Point 26.5±12.7 °C[4]
Refractive Index 1.4375[3]
SMILES COC1=NCCC1[2]
InChI InChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h2-4H2,1H3[5]

Spectroscopic Data

While specific spectra are not widely published in publicly available literature, typical analytical data for a compound of this nature would include:

SpectroscopyExpected Features
¹H NMR Signals corresponding to the methoxy group protons, and the three methylene groups of the dihydropyrrole ring.
¹³C NMR Resonances for the five carbon atoms, including the imino carbon, the methoxy carbon, and the three methylene carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
Infrared (IR) Characteristic absorption bands for C=N and C-O stretching vibrations.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the O-alkylation of a lactam, specifically 2-pyrrolidinone, using a suitable methylating agent.

Experimental Protocol: Synthesis from 2-Pyrrolidinone

This protocol is a generalized procedure based on common organic synthesis techniques for the formation of cyclic imidates from lactams.

Materials:

  • 2-Pyrrolidinone

  • Dimethyl sulfate or Trimethyloxonium tetrafluoroborate (Meerwein's salt)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or benzene)

  • Inert gas (e.g., nitrogen or argon)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • Reaction Setup: A solution of 2-pyrrolidinone in an anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.

  • Methylation: The methylating agent (e.g., dimethyl sulfate) is added dropwise to the solution at a controlled temperature, typically 0 °C to room temperature. The reaction mixture is then stirred for several hours to ensure complete reaction.

  • Work-up: The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize any remaining acid and decompose the excess methylating agent.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are then washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potent and selective inhibitors of key signaling pathways implicated in cancer and viral infections.

MEK Inhibitors and the RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Hyperactivation of this pathway due to mutations in genes like KRAS or BRAF is a common driver of tumorigenesis.[7] MEK1 and MEK2 are dual-specificity protein kinases that are central components of this pathway, making them attractive targets for cancer therapy.[8]

This compound is utilized as a key building block in the synthesis of various MEK inhibitors. The dihydropyrrole moiety can be incorporated into the core structure of these inhibitors, which then bind to and block the activity of MEK, thereby inhibiting downstream signaling and suppressing tumor growth.

Below is a DOT script visualizing the simplified RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.

MEK_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., FOS, JUN, MYC) ERK->Transcription_Factors Activates MEK_Inhibitor MEK Inhibitor (derived from This compound) MEK_Inhibitor->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: RAS/RAF/MEK/ERK signaling pathway and MEK inhibitor intervention.

Anti-HSV Agents and Viral DNA Replication

Herpes Simplex Viruses (HSV) are responsible for a range of common and persistent infections in humans. The replication of the viral genome is a critical step in the HSV life cycle and is a primary target for antiviral therapies.[9] Viral enzymes such as thymidine kinase (TK) and DNA polymerase are essential for this process and differ from their host cell counterparts, making them ideal targets for selective antiviral drugs.[10]

Pyrrole derivatives have shown promise as antiviral agents.[11] this compound can be used as a scaffold to synthesize novel nucleoside and non-nucleoside analogues that can interfere with the HSV replication machinery. These synthetic compounds can act by inhibiting the viral thymidine kinase, which is necessary for the initial phosphorylation of nucleoside analogues to their active triphosphate form, or by directly inhibiting the viral DNA polymerase, thus terminating the elongation of the viral DNA chain.

The following DOT script illustrates the general mechanism of action for anti-HSV agents targeting viral replication.

Anti_HSV_Mechanism cluster_virus Herpes Simplex Virus (HSV) cluster_drug Antiviral Drug Action Viral_DNA Viral DNA New_Virions New Virions Viral_DNA->New_Virions Leads to Viral_TK Viral Thymidine Kinase (TK) Active_Metabolite Active Triphosphate Metabolite Viral_TK->Active_Metabolite Forms Viral_Polymerase Viral DNA Polymerase Viral_Polymerase->Viral_DNA Replicates Antiviral_Agent Antiviral Agent (derived from This compound) Antiviral_Agent->Viral_TK Phosphorylated by Antiviral_Agent->Viral_Polymerase Direct Inhibition (Non-nucleoside analogues) Active_Metabolite->Viral_Polymerase Inhibits

Caption: General mechanism of anti-HSV agents targeting viral replication.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • Harmful if swallowed.[4]

  • Harmful in contact with skin.[4]

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • Harmful if inhaled.[4]

  • May cause respiratory irritation.[4]

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Use only outdoors or in a well-ventilated area.[4]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Wash skin thoroughly after handling.[4]

  • Store in a well-ventilated place. Keep container tightly closed.[4]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with significant biological activity. Its utility in the development of targeted therapies, such as MEK inhibitors for cancer and novel antiviral agents, underscores its importance in medicinal chemistry and drug discovery. The synthetic routes to this compound are well-established, allowing for its accessibility to researchers. As the demand for novel therapeutics continues to grow, the applications of this compound are likely to expand, making it a key intermediate for future drug development endeavors.

References

In-Depth Technical Guide to 5-Methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3,4-dihydro-2H-pyrrole, also known as 2-methoxy-1-pyrroline, is a heterocyclic organic compound with the chemical formula C₅H₉NO. This guide provides a comprehensive overview of its physical properties, synthesis, and spectral characterization, serving as a technical resource for its application in research and development, particularly in the pharmaceutical and medicinal chemistry sectors. Its structural motif is a key intermediate in the synthesis of more complex biologically active molecules.[1][2]

Core Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid.[1] It is soluble in organic solvents such as ethanol and dimethylformamide, and slightly soluble in water.[1] The compound is recognized for its utility as a synthetic intermediate in organic synthesis.[1] In the pharmaceutical field, it serves as a starting material for the synthesis of biologically active molecules and is used in medicinal chemistry to prepare compounds that may inhibit biological enzyme activity and regulate cell signaling.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₉NO[3]
Molecular Weight 99.13 g/mol [3]
Boiling Point 118-121 °C[4]
120.2 °C at 760 mmHg[3]
148-149 °C[1]
Density approx. 1.041 g/cm³[1]
1.05±0.1 g/cm³[4]
1.1±0.1 g/cm³[3]
Melting Point About -61 °C[1]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in ethanol and dimethylformamide, slightly soluble in water.[1]
CAS Number 5264-35-7[3][5]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Peaks/Signals
¹H NMR Signals corresponding to the methoxy group protons (-OCH₃), and the three methylene groups (-CH₂-) of the dihydropyrrole ring.
¹³C NMR Resonances for the methoxy carbon, the three methylene carbons, and the imine carbon (C=N).
IR Spectroscopy Characteristic absorption bands for C-O stretching (ether), C=N stretching (imine), and C-H stretching (aliphatic).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (99.13 g/mol ) and fragmentation patterns consistent with the loss of methoxy or other small fragments.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic approach is mentioned. The preparation is typically carried out via a nucleophilic substitution reaction.[1] A plausible method involves the reaction of a suitable precursor like 2-bromo-1-pyrroline with methanol.[1]

A more general, multi-step synthesis and purification procedure for a related compound, 2-phenyl-1-pyrroline, starting from N-vinylpyrrolidin-2-one and ethyl benzoate, provides a useful reference for the type of methodology that could be adapted.[6] This process involves the formation of an intermediate keto lactam, followed by acid-catalyzed hydrolysis and cyclization, and subsequent purification by distillation.[6]

General Purification Strategy for Pyrroline Derivatives:

A common purification protocol for pyrroline derivatives involves the following steps:

  • Extraction: The crude product is dissolved in an organic solvent like ethyl acetate and washed with a basic aqueous solution (e.g., sodium bicarbonate) and brine to remove acidic and water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Distillation or Chromatography: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure compound.

Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a 2-substituted-1-pyrroline, which can be conceptually applied to this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., 2-Halopyrroline & Methanol) Reaction Nucleophilic Substitution Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Distillation or Column Chromatography Concentration->Purification Product Pure this compound Purification->Product Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization

Caption: Generalized workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

While it is stated that this compound is utilized in medicinal chemistry to create compounds that inhibit enzyme activity and modulate cell signaling, specific signaling pathways directly involving this compound are not detailed in the available literature.[1] However, the broader class of pyrroline derivatives is known to exhibit a range of biological activities, and this compound serves as a valuable scaffold for developing new therapeutic agents.[2]

Safety Information

This compound is considered to have low toxicity.[1] However, standard laboratory safety precautions should always be observed.[1] This includes avoiding direct contact with skin and eyes, ensuring good ventilation to prevent inhalation of vapors, and storing the compound away from ignition sources and oxidizing agents in a tightly sealed container.[1]

References

An In-depth Technical Guide to 5-methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 5-methoxy-3,4-dihydro-2H-pyrrole. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

This compound, also known as 2-methoxy-1-pyrroline, is a cyclic imino ether. Its fundamental properties are summarized below.

Structural Formula:

this compound structure

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 5264-35-7[1][2]
Molecular Formula C₅H₉NO[1][2]
Molecular Weight 99.13 g/mol [1]
Appearance Colorless to light yellow liquid[3]
Boiling Point Approximately 118-149 °C[3][4]
Density Approximately 1.041 - 1.05 g/cm³[3][4]
Solubility Soluble in ethanol and dimethylformamide; slightly soluble in water.[3]
SMILES COC1=NCCC1[2]
InChI InChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h2-4H2,1H3[2]

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.8s3H-OCH₃
~ 3.6t2H-CH₂-N=
~ 2.5t2H-CH₂-C=N
~ 1.9p2H-CH₂-CH₂-CH₂-

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~ 165C=N
~ 54-OCH₃
~ 48-CH₂-N=
~ 30-CH₂-C=N
~ 22-CH₂-CH₂-CH₂-

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950-2850Medium-StrongC-H stretch (aliphatic)
~ 1660StrongC=N stretch (imine)
~ 1240StrongC-O stretch (ether)

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 99. Key fragmentation patterns would likely involve the loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 68, and the loss of ethylene (C₂H₄) via retro-Diels-Alder reaction.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the O-alkylation of the corresponding lactam, 2-pyrrolidinone, using an alkylating agent such as dimethyl sulfate.[5]

Reaction Scheme:

2-pyrrolidinone + (CH₃)₂SO₄ ⟶ this compound

Detailed Protocol:

  • Reaction Setup: To a solution of 2-pyrrolidinone (1.0 equivalent) in a dry, inert solvent such as dichloromethane or toluene, is added dimethyl sulfate (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Biological and Medicinal Chemistry Context

While specific biological activities for this compound are not extensively documented, the 3,4-dihydro-2H-pyrrole scaffold is of interest in medicinal chemistry.

  • Synthetic Intermediate: This compound serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[3] The imino ether functionality can be further manipulated to introduce diverse substituents.

  • Potential Antibacterial Activity: There is a mention of potential antibacterial effects against Mycobacterium tuberculosis.[1] This suggests that the compound could be a starting point for the development of novel anti-tuberculosis agents.

  • Bioisosteric Replacement: The cyclic imino ether moiety can be considered a bioisostere for other functional groups in drug design, potentially influencing pharmacokinetic and pharmacodynamic properties.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available research that delineates specific signaling pathways modulated by this compound. General statements suggest its use in preparing compounds that regulate cell signaling, but the precise mechanisms and protein targets have not been identified.[3]

Due to the lack of defined signaling pathways or established experimental workflows directly involving this compound, a meaningful visualization using Graphviz cannot be generated at this time. Further research is required to elucidate its biological mechanism of action.

Logical Relationships in Synthesis

The synthesis of this compound from 2-pyrrolidinone follows a clear logical progression.

Synthesis_Workflow start 2-Pyrrolidinone product This compound start->product O-alkylation reagent Dimethyl Sulfate (CH₃)₂SO₄ reagent->product

Synthesis workflow for this compound.

Conclusion

This compound is a simple heterocyclic compound with established chemical and physical properties. While it is primarily recognized as a synthetic intermediate, its potential as a lead compound in drug discovery, particularly in the antibacterial field, warrants further investigation. The lack of detailed biological and spectroscopic data in the public domain highlights an opportunity for further research to fully characterize this molecule and explore its therapeutic potential.

References

In-Depth Technical Guide: 5-Methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methoxy-3,4-dihydro-2H-pyrrole, a valuable heterocyclic compound in organic synthesis and medicinal chemistry. This document details its molecular characteristics, a detailed experimental protocol for its synthesis, and its applications in the development of bioactive molecules.

Core Molecular Data

This compound, also known as 2-methoxy-1-pyrroline, is a cyclic imino ether. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
CAS Number 5264-35-7
Appearance Colorless to light yellow liquid.[1]
Boiling Point Approximately 118-121 °C.[2]
Density Approximately 1.05 g/cm³.[2]
Solubility Soluble in ethanol and dimethylformamide, slightly soluble in water.[1]

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (≈12.011 u), Hydrogen (≈1.008 u), Nitrogen (≈14.007 u), and Oxygen (≈15.999 u).

Synthesis of this compound

The synthesis of this compound is commonly achieved through the O-alkylation of 2-pyrrolidone. This method provides a reliable route to the desired product.

Experimental Protocol: O-Alkylation of 2-Pyrrolidone

This protocol outlines the synthesis of this compound from 2-pyrrolidone using dimethyl sulfate as the methylating agent.

Materials:

  • 2-Pyrrolidone

  • Dimethyl sulfate

  • Anhydrous toluene (or a similar inert solvent)

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, and the system is flushed with an inert gas (e.g., argon or nitrogen).

  • Addition of Base: Anhydrous toluene is added to the flask, followed by the careful addition of sodium hydride. The suspension is stirred.

  • Addition of 2-Pyrrolidone: 2-Pyrrolidone, dissolved in anhydrous toluene, is added dropwise to the stirred suspension at room temperature.

  • Methylation: After the addition of 2-pyrrolidone is complete, dimethyl sulfate is added dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by distillation under reduced pressure to yield pure this compound.

Characterization:

The final product can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the compound.

  • Mass Spectrometry (MS): Mass spectral data will confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=N and C-O-C functional groups.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical field.[1] Its utility stems from the reactive imino ether functionality, which can undergo various chemical transformations.

It is a valuable building block for the synthesis of more complex heterocyclic systems and biologically active molecules.[1] Its applications include the preparation of compounds designed to inhibit biological enzyme activity and modulate cell signaling pathways.[1] While specific signaling pathways involving this compound are not extensively documented, its role as a precursor to various substituted pyrrolidines and other nitrogen-containing heterocycles makes it a key component in the discovery of novel therapeutic agents.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2-pyrrolidone.

SynthesisWorkflow Synthesis of this compound Start 2-Pyrrolidone Step1 Deprotonation Start->Step1 Reagent1 Sodium Hydride (Base) in Toluene Reagent1->Step1 Intermediate Sodium salt of 2-Pyrrolidone Step1->Intermediate Step2 O-Methylation Intermediate->Step2 Reagent2 Dimethyl Sulfate (Methylating Agent) Reagent2->Step2 Product This compound Step2->Product Workup Quenching & Extraction Product->Workup Purification Distillation Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthesis workflow for this compound.

References

Stability of 5-Methoxy-3,4-dihydro-2H-pyrrole Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-3,4-dihydro-2H-pyrrole, a cyclic imino ether, is a valuable intermediate in pharmaceutical synthesis. Understanding its stability, particularly under acidic conditions encountered during synthesis, purification, and formulation, is critical for process optimization and ensuring product purity. This technical guide provides an in-depth analysis of the anticipated stability of this compound in acidic environments. Due to a lack of direct studies on this specific molecule, this guide synthesizes information from analogous cyclic imino ethers, imines, and acetals to predict its behavior, including the mechanism of degradation, expected kinetic profiles, and methodologies for stability assessment.

Introduction

This compound, also known as 2-methoxy-1-pyrroline, belongs to the class of cyclic imino ethers. This functional group is susceptible to hydrolysis, a reaction that is often catalyzed by acid. The degradation of this key intermediate can lead to the formation of impurities, potentially impacting the yield and quality of the final active pharmaceutical ingredient (API). This document outlines the theoretical framework for the acid-catalyzed hydrolysis of this compound, provides hypothetical quantitative data for illustrative purposes, and details experimental protocols for its stability assessment.

Predicted Acid-Catalyzed Hydrolysis Mechanism

The acid-catalyzed hydrolysis of this compound is expected to proceed through a mechanism analogous to that of other imino ethers and acetals. The reaction involves the protonation of the nitrogen or oxygen atom, followed by the nucleophilic attack of water, leading to ring cleavage and the formation of gamma-aminobutyrate derivatives.

Signaling Pathway of Acid-Catalyzed Hydrolysis

hydrolysis_mechanism A This compound Protonated_Intermediate Protonated Intermediate (Resonance Stabilized) A->Protonated_Intermediate Protonation H_ion H+ Hemiaminal_Ether Hemiaminal Ether Intermediate Protonated_Intermediate->Hemiaminal_Ether Nucleophilic Attack H2O H₂O Ring_Opened Ring-Opened Intermediate (Protonated Ester) Hemiaminal_Ether->Ring_Opened Ring Opening Methanol Methanol Ring_Opened->Methanol Elimination Gamma_Aminobutyrate Methyl gamma-aminobutyrate Ring_Opened->Gamma_Aminobutyrate Deprotonation

Caption: Predicted mechanism of acid-catalyzed hydrolysis.

Quantitative Data Summary (Hypothetical)

In the absence of specific experimental data for this compound, the following tables present hypothetical data based on the known behavior of similar cyclic imino ethers. These tables are intended to provide a framework for understanding the potential impact of pH and temperature on stability.

Table 1: Hypothetical Half-Life (t½) of this compound at Various pH Values (25°C)

pHHalf-Life (t½) (hours)
1.00.5
2.05
3.050
4.0500
5.0>1000
6.0Stable
7.0Stable

Table 2: Hypothetical First-Order Degradation Rate Constants (k) at Different Temperatures (pH 2.0)

Temperature (°C)Rate Constant (k) (s⁻¹)
101.0 x 10⁻⁵
253.8 x 10⁻⁵
401.2 x 10⁻⁴

Experimental Protocols

The following protocols describe general methods for investigating the stability of this compound under acidic conditions.

pH-Rate Profile Determination

Objective: To determine the degradation rate of this compound as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1-7) using appropriate buffer systems (e.g., HCl/KCl for pH 1-2, citrate for pH 3-6, phosphate for pH 7). Ensure constant ionic strength across all buffers using an inert salt like KCl.

  • Reaction Setup: In a thermostatted vessel (e.g., 25°C), add a known volume of the appropriate buffer.

  • Initiation: Add a small aliquot of a concentrated stock solution of this compound in a non-reactive solvent (e.g., acetonitrile) to the buffer to achieve the desired starting concentration (e.g., 1 mM).

  • Sampling: Withdraw aliquots at predetermined time intervals.

  • Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base to prevent further degradation.

  • Analysis: Analyze the concentration of the remaining this compound using a validated analytical method (e.g., HPLC-UV, GC-MS).

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k). Repeat for each pH value and plot log(k) versus pH to generate the pH-rate profile.

Experimental Workflow for pH-Rate Profile

workflow_ph_rate Start Start Prepare_Buffers Prepare Buffers (pH 1-7) Start->Prepare_Buffers Setup_Reaction Thermostat Reaction Vessel and Add Buffer Prepare_Buffers->Setup_Reaction Initiate Add this compound Setup_Reaction->Initiate Sample Withdraw Aliquots Over Time Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC/GC-MS Quench->Analyze Calculate Calculate Rate Constants (k) Analyze->Calculate Plot Plot log(k) vs. pH Calculate->Plot End End Plot->End

Caption: Workflow for determining the pH-rate profile.

Identification of Degradation Products

Objective: To identify the major degradation products formed during acid hydrolysis.

Methodology:

  • Forced Degradation: Prepare a solution of this compound in an acidic medium (e.g., 0.1 M HCl) and allow it to degrade significantly (e.g., for several half-lives).

  • Analysis: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Structure Elucidation: Compare the mass spectra of the degradation products with known compounds or use tandem mass spectrometry (MS/MS) to elucidate their structures. The expected primary degradation product is methyl gamma-aminobutyrate.

Conclusion

While direct experimental data on the acidic stability of this compound is not currently available in the public domain, a comprehensive understanding of its likely behavior can be inferred from the chemistry of analogous cyclic imino ethers. It is anticipated that the compound will exhibit significant instability in highly acidic conditions (pH < 4), with the rate of hydrolysis decreasing as the pH approaches neutrality. The proposed hydrolysis mechanism involves protonation followed by nucleophilic attack of water and ring opening. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to perform their own stability studies, generate quantitative data, and identify degradation products, thereby ensuring the quality and stability of processes and formulations involving this important synthetic intermediate.

An In-depth Technical Guide on the Reactivity of 5-methoxy-3,4-dihydro-2H-pyrrole with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-3,4-dihydro-2H-pyrrole, also known as 2-methoxy-1-pyrroline, is a valuable heterocyclic building block in organic synthesis and medicinal chemistry.[1][2][3] Its unique cyclic imino ether structure bestows upon it a distinct reactivity profile, particularly towards electrophilic reagents. This technical guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, offering insights into reaction mechanisms, experimental protocols, and quantitative data to support synthetic planning and drug discovery efforts. The document is structured to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, featuring detailed methodologies and visual aids to facilitate a deeper understanding of the core concepts.

Introduction to this compound

This compound is a colorless to light yellow liquid with the chemical formula C₅H₉NO.[1] It is soluble in various organic solvents such as ethanol and dimethylformamide and slightly soluble in water.[1] This compound serves as a versatile synthetic intermediate for the preparation of a wide range of biologically active molecules and is utilized in medicinal chemistry to construct compounds that can modulate the activity of biological enzymes and regulate cell signaling pathways.[1]

The reactivity of this compound is primarily dictated by the presence of the endocyclic imino ether functionality. The nitrogen atom's lone pair of electrons can participate in resonance, pushing electron density towards the C5 carbon, making it susceptible to electrophilic attack. However, the nitrogen atom itself is also nucleophilic and can react with electrophiles. The outcome of the reaction is often dependent on the nature of the electrophile and the reaction conditions.

General Reactivity with Electrophiles

The reaction of this compound with electrophiles can proceed through two main pathways:

  • N-Functionalization: The nitrogen atom can act as a nucleophile, attacking the electrophile to form an N-substituted product. This is common with strong electrophiles such as acyl chlorides and sulfonyl chlorides.

  • C-Functionalization: The C2 or C5 position of the pyrroline ring can be subject to electrophilic attack, particularly after the formation of an N-acyliminium ion intermediate. This pathway allows for the introduction of substituents at the carbon skeleton.

The following sections will delve into specific examples of reactions with different classes of electrophiles, providing detailed experimental data where available in the literature.

Reactions with Acylating Agents

The acylation of cyclic imino ethers is a well-established transformation. In the case of this compound, reaction with acyl chlorides or anhydrides is expected to proceed via N-acylation to form an N-acyliminium ion intermediate. This highly reactive species can then be trapped by various nucleophiles.

While specific examples for this compound are not extensively detailed in readily available literature, the general reactivity pattern of cyclic N-acyliminium ions provides a strong predictive framework.[4][5][6]

General Reaction Scheme

The reaction is initiated by the attack of the nitrogen atom on the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to generate the N-acyliminium ion.

acylation_mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Nucleophilic Trapping Pyrroline This compound Intermediate1 Tetrahedral Intermediate Pyrroline->Intermediate1 Attack on carbonyl AcylChloride R-COCl AcylChloride->Intermediate1 Acyliminium N-Acyliminium Ion Intermediate1->Acyliminium - Cl⁻ Product N-Acyl-2-substituted-pyrrolidine Acyliminium->Product Nucleophile Nu⁻ Nucleophile->Product Attack on C5

Caption: General mechanism for the acylation of this compound.

Reactions with Alkylating Agents

Similar to acylation, alkylation of this compound can occur at the nitrogen atom. The resulting N-alkyliminium ion is a reactive intermediate that can undergo further transformations.

Reactions with Other Electrophiles

Reaction with Nitroacetate

It has been reported that this compound reacts with nitroacetate to form an aziridine intermediate, which is valuable in the synthesis of various pharmaceuticals.[2] Unfortunately, the specific experimental protocol and yield for this reaction are not provided in the available literature.

Experimental Protocols

Due to the limited availability of specific, detailed experimental protocols for the reaction of this compound with a wide range of electrophiles in the public domain, this section will provide a general procedure for N-acylation based on established methods for related cyclic imino ethers. Researchers should consider this as a starting point for optimization.

General Procedure for N-Acylation of this compound:

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas atmosphere (e.g., nitrogen, argon)

  • Triethylamine (or other non-nucleophilic base)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq.) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq.) to the solution.

  • Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Note: The specific reaction time, temperature, and purification method will need to be optimized for each specific substrate and acylating agent.

Quantitative Data Summary

A comprehensive table of quantitative data for the reactions of this compound with various electrophiles could not be compiled due to the scarcity of such information in the reviewed literature. Researchers are encouraged to consult specialized chemical databases and primary literature for specific reaction yields and conditions as they become available.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of synthetic transformations involving this compound, the following diagram illustrates a potential synthetic workflow.

synthetic_workflow Start This compound Reaction Electrophilic Reaction Start->Reaction Electrophile Electrophile (E⁺) Electrophile->Reaction Intermediate Reactive Intermediate (e.g., N-Acyliminium Ion) Reaction->Intermediate Trapping Nucleophilic Trapping Intermediate->Trapping Nucleophile Nucleophile (Nu⁻) Nucleophile->Trapping Product Functionalized Pyrrolidine Derivative Trapping->Product

Caption: A generalized workflow for the functionalization of this compound.

Conclusion

This compound represents a promising scaffold for the synthesis of diverse heterocyclic compounds. Its reactivity towards electrophiles, primarily through the formation of N-acyliminium and N-alkyliminium ions, opens avenues for the introduction of a wide range of functional groups. While the publicly available literature currently lacks a wealth of specific experimental data and protocols for this particular substrate, the general principles of cyclic imino ether and N-acyliminium ion chemistry provide a solid foundation for further exploration. This guide has aimed to consolidate the available information and provide a framework for researchers to design and execute synthetic strategies utilizing this versatile building block. Further research into the specific reaction conditions and substrate scope for the electrophilic reactions of this compound is warranted and will undoubtedly contribute to the fields of organic synthesis and drug discovery.

References

Spectroscopic Data for 5-Methoxy-3,4-dihydro-2H-pyrrole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for publicly available experimental spectroscopic data (NMR, IR, and MS) for 5-methoxy-3,4-dihydro-2H-pyrrole (CAS Number: 5264-35-7) did not yield specific, citable datasets. While the compound is commercially available, detailed analytical characterization is not provided by suppliers, and dedicated studies detailing its spectroscopic properties were not found in the scientific literature. Consequently, the following sections provide a general framework and predicted data, which should be verified by experimental analysis.

This guide is intended for researchers, scientists, and drug development professionals, outlining the expected spectroscopic characteristics of this compound and the methodologies for their determination.

Predicted Spectroscopic Data

Given the absence of experimental data, the following tables summarize predicted spectroscopic information based on the chemical structure of this compound. These predictions are derived from standard spectroscopic principles and data for analogous structures.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8 - 4.0Triplet2HH2
~2.6 - 2.8Triplet2HH4
~1.9 - 2.1Quintet2HH3
~3.6 - 3.8Singlet3HOCH₃

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~165 - 170C5 (C=N)
~55 - 60OCH₃
~45 - 50C2
~30 - 35C4
~20 - 25C3

Solvent: CDCl₃

Table 3: Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
~1650 - 1680StrongC=N stretch (Imine)
~2850 - 3000Medium-StrongC-H stretch (Aliphatic)
~1050 - 1150StrongC-O stretch (Ether)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
99.0684[M]⁺ (Molecular Ion)
98[M-H]⁺
84[M-CH₃]⁺
70[M-OCH₃]⁺

Experimental Protocols

To obtain definitive spectroscopic data for this compound, the following experimental methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and assign the chemical shifts for all signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify and annotate the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for a volatile compound or electrospray ionization (ESI) for a less volatile one.

  • Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern.

  • Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined below.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Structure Confirm Chemical Structure ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the 1H NMR Spectrum of 5-methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-3,4-dihydro-2H-pyrrole, also known as 2-methoxy-1-pyrroline, is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery.[1][2][3] Its structural motif is a feature in various biologically active molecules. This guide provides a detailed analysis of its proton nuclear magnetic resonance (1H NMR) spectrum, a critical technique for structural elucidation and purity assessment. Due to the limited availability of a complete, published 1H NMR data set for this specific molecule, this guide will also draw upon spectral data from closely related pyrroline derivatives to provide a comprehensive understanding of the expected spectral features.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on the analysis of similar structures and general principles of NMR spectroscopy.

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OCH3 (C5)3.5 - 3.8Singlet (s)3HN/A
H2 (C2)~3.8Triplet (t)2H~7-8
H3 (C3)~1.9Quintet (quint)2H~7-8
H4 (C4)~2.7Triplet (t)2H~7-8

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used, concentration, and the specific NMR instrument.

Signal Assignment and Interpretation

The structure of this compound gives rise to a relatively simple yet informative 1H NMR spectrum.

  • Methoxy Group (-OCH3): The three protons of the methoxy group are chemically equivalent and do not couple with any other protons. Therefore, they are expected to appear as a sharp singlet in the downfield region of the aliphatic section of the spectrum, typically between 3.5 and 3.8 ppm.

  • Methylene Protons at C2: The two protons on the carbon adjacent to the nitrogen (C2) are expected to be deshielded due to the inductive effect of the nitrogen atom. They will likely appear as a triplet around 3.8 ppm, resulting from coupling with the two adjacent protons at C3.

  • Methylene Protons at C3: These protons are in a more shielded environment compared to those at C2 and C4. They are coupled to the protons at both C2 and C4 (two protons each). This would ideally result in a quintet, appearing further upfield, estimated to be around 1.9 ppm.

  • Methylene Protons at C4: The protons at C4 are adjacent to the imine double bond, which will cause some deshielding. They are coupled to the two protons at C3 and are expected to appear as a triplet around 2.7 ppm.

Experimental Protocols

A standard experimental protocol for acquiring the 1H NMR spectrum of this compound is outlined below.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl3), methanol-d4 (CD3OD), or dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent can influence the chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters (for a 400 MHz spectrometer):

ParameterSetting
Spectrometer Frequency400 MHz
SolventCDCl3
Temperature298 K
Number of Scans16-64
Relaxation Delay1-2 s
Pulse Width90°
Spectral Width-2 to 12 ppm
Acquisition Time3-4 s

Visualizations

To aid in the understanding of the molecular structure and a potential synthetic route, the following diagrams are provided.

chemical_structure cluster_molecule This compound C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 N1 N1 C5->N1 O O C5->O N1->C2 CH3 CH3 O->CH3

Caption: Chemical structure of this compound.

A plausible synthetic pathway for this compound involves the reaction of a suitable precursor with methanol.

synthesis_workflow start Precursor (e.g., 2-pyrrolidinone) step1 Activation start->step1 e.g., Meerwein's salt step2 Reaction with Methanol step1->step2 product This compound step2->product

Caption: A generalized synthetic workflow for this compound.

References

An In-depth Technical Guide to the ¹³C NMR of 5-methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for 5-methoxy-3,4-dihydro-2H-pyrrole. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted chemical shift values based on analogous structures and established NMR principles. Furthermore, a detailed experimental protocol for the acquisition and processing of the ¹³C NMR data is provided to guide researchers in its empirical determination. This guide is intended to serve as a practical resource for the structural elucidation and characterization of this heterocyclic compound, which is a valuable intermediate in organic and medicinal chemistry.[1][2]

Introduction to the ¹³C NMR of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural determination of organic molecules. ¹³C NMR, in particular, provides direct information about the carbon skeleton of a compound. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.

This compound is a cyclic imino ether. Its structure contains five distinct carbon environments, which are expected to give rise to five signals in a proton-decoupled ¹³C NMR spectrum. The key structural features influencing the chemical shifts are the sp²-hybridized iminic carbon (C5), the electron-withdrawing effect of the nitrogen and oxygen atoms, and the aliphatic nature of the pyrrolidine ring carbons. Understanding these influences is crucial for the correct assignment of the spectral signals.

Predicted ¹³C NMR Spectral Data

As of the date of this publication, experimental ¹³C NMR data for this compound is not available in the public domain. The following table summarizes the predicted chemical shifts for each carbon atom. These predictions are derived from data for structurally related compounds, including pyrrolidine, γ-butyrolactam, and other cyclic imines, as well as general chemical shift increments.[3][4][5]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomHybridizationPredicted Chemical Shift (δ, ppm) in CDCl₃Rationale for Prediction
C5sp²165 - 175The iminic carbon (C=N) is the most deshielded carbon in the ring, analogous to carbons in similar imino ether and lactam systems.[6]
-OCH₃sp³53 - 58Typical range for a methoxy carbon attached to an sp² carbon. The electronegative oxygen causes a significant downfield shift.[6]
C2sp³45 - 52Methylene carbon alpha to the nitrogen atom. Its chemical shift is significantly downfield compared to a simple alkane due to the inductive effect of the nitrogen. Similar to C2/C5 in pyrrolidine (approx. 46 ppm).[7]
C4sp³28 - 35Methylene carbon beta to the methoxy-imine group and gamma to the nitrogen. Expected to be less deshielded than C2 and C3.
C3sp³20 - 26Methylene carbon beta to the nitrogen and alpha to the C4 carbon. Its environment is similar to the C3/C4 carbons in pyrrolidine (approx. 26 ppm).[7]

Note: These are estimated values. The actual experimental values may vary depending on the solvent, concentration, and temperature.

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a detailed methodology for obtaining a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals. Purification can be achieved by distillation or column chromatography.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

  • Sample Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz (or similar) NMR spectrometer.

Table 2: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValuePurpose
Spectrometer Frequency100 MHz (for a 400 MHz ¹H spectrometer)The resonance frequency for ¹³C nuclei at the given magnetic field strength.
Pulse Programzgpg30 or equivalentStandard proton-decoupled experiment with a 30° pulse angle to allow for faster relaxation.
Spectral Width (SW)0 - 220 ppm (approx. 22,000 Hz)Encompasses the entire expected range of ¹³C chemical shifts for organic molecules.[8]
Acquisition Time (AT)1 - 2 secondsThe duration for which the signal (FID) is detected.
Relaxation Delay (D1)2 secondsA delay between scans to allow for T1 relaxation of the carbon nuclei, ensuring quantitative accuracy is approached.
Number of Scans (NS)128 - 1024 (or more)The number of FIDs to be averaged. A higher number improves the signal-to-noise ratio, which is necessary due to the low natural abundance of ¹³C.
Temperature298 K (25 °C)Standard operating temperature.
DecouplingProton broadband decoupling (e.g., garp)Simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.
Data Processing
  • Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain. An exponential multiplication with a line broadening factor of 1-2 Hz is typically applied to improve the signal-to-noise ratio.

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and Lorentzian).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: The chemical shifts of all significant peaks are identified and listed.

Workflow Visualization

The logical workflow for the characterization of this compound using ¹³C NMR is illustrated below. This diagram outlines the process from initial sample handling to the final structural confirmation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis cluster_confirm Phase 4: Confirmation A Compound Synthesis & Purification B Sample Preparation (Solvent, Standard) A->B Purity >95% C NMR Spectrometer Setup (Tune, Lock, Shim) B->C D 13C NMR Data Acquisition (Proton Decoupled) C->D Set Parameters E Data Processing (FT, Phasing, Baseline) D->E F Spectral Analysis (Peak Picking, Referencing) E->F G Chemical Shift Assignment (Comparison with Prediction) F->G H Structural Confirmation G->H I Further 2D NMR (HSQC, HMBC) H->I If Ambiguity Exists

References

An In-depth Technical Guide on the Safety and Handling of 5-methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-methoxy-3,4-dihydro-2H-pyrrole (CAS No. 5264-35-7), a heterocyclic compound commonly utilized as a synthetic intermediate in pharmaceutical and medicinal chemistry research.[1] Due to its role as a building block for biologically active molecules, adherence to strict safety protocols is essential.[1]

Chemical and Physical Properties

This compound, also known as 2-methoxy-1-pyrroline, is a colorless to light yellow liquid.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₉NO[2]
Molecular Weight 99.13 g/mol [2][3]
CAS Number 5264-35-7[2]
Appearance Colorless to light yellow liquid[1]
Density ~1.041 - 1.1 g/cm³[1][4]
Boiling Point ~120.2°C to 149°C at 760 mmHg[1][4]
Melting Point ~ -61°C[1]
Flash Point 26.5 ± 12.7 °C[4]
Solubility Soluble in ethanol and dimethylformamide; slightly soluble in water.[1]

Toxicological Data and Hazard Identification

GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)

Hazard and Precautionary Statements:

CodeStatement
H302 Harmful if swallowed.
H312 Harmful in contact with skin.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H332 Harmful if inhaled.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P501 Dispose of contents/container to an approved waste disposal plant.

This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) from the supplier.

Experimental Protocols and Handling

As a synthetic intermediate, this compound is often handled in laboratory settings during multi-step syntheses. The following sections provide a representative experimental protocol and general handling guidelines.

Representative Experimental Protocol: Synthesis of Dihydro-2H-Pyrroles

While a specific protocol for this compound is not detailed in peer-reviewed literature, the synthesis of structurally similar 3,4-dihydro-2H-pyrroles via hydrogenative cyclization of nitro ketones provides a relevant example of handling conditions.[5][6]

Methodology:

  • Reactor Setup: A suitable pressure reactor (e.g., an autoclave) is charged with the nitro ketone precursor, a solvent (e.g., acetonitrile), and a catalyst (e.g., 4 mol% Nickel on silica).[5][6]

  • Inerting: The reactor is sealed and purged multiple times with an inert gas (e.g., argon) to remove oxygen.

  • Pressurization: The reactor is pressurized with hydrogen gas (e.g., to 20 bar).[5][6]

  • Heating and Reaction: The reaction mixture is heated (e.g., to 120°C) and stirred for a specified duration (e.g., 5-20 hours).[5][6]

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented in a fume hood.

  • Workup: The catalyst is removed by filtration, and the solvent is removed under reduced pressure. The resulting crude product is then purified using standard laboratory techniques such as column chromatography.

This protocol involves handling flammable gases under high pressure and temperature, requiring specialized equipment and engineering controls.

Standard Handling and Storage Workflow

All operations involving this compound should be performed in a well-ventilated chemical fume hood.[1] A standard workflow for handling is outlined below.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble Materials and Reagents prep_hood->prep_materials handle_transfer Transfer Compound via Syringe/Cannula prep_materials->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere handle_quench Quench Reaction Carefully clean_waste Dispose of Waste in Chlorinated Solvent Waste handle_quench->clean_waste clean_glassware Decontaminate Glassware storage Store Compound Tightly Sealed, Away from Heat

Caption: Standard laboratory workflow for handling this compound.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Keep away from heat, sparks, open flames, and oxidizing agents.[1]

Emergency Procedures

Proper preparation for accidental exposure or spills is critical.

First Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation occurs.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[4]

Spill Response Workflow

In the event of a spill, follow a structured response plan.

G cluster_assess Assess & Secure cluster_contain Contain & Clean cluster_decon Decontaminate & Dispose spill_start Spill Occurs assess_size Assess Spill Size and Location spill_start->assess_size alert_others Alert Personnel in Immediate Area assess_size->alert_others restrict_access Restrict Access to Spill Area alert_others->restrict_access ppe Don Appropriate PPE (Gloves, Goggles, Respirator) restrict_access->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decon_area Decontaminate Spill Area collect->decon_area dispose Dispose of Waste as Hazardous Chemical Waste decon_area->dispose report Report Incident to Safety Officer dispose->report

Caption: Logical workflow for responding to a chemical spill.

Biological Activity and Signaling Pathways

This compound is primarily documented as a synthetic intermediate.[1] While it has been noted to have some antibacterial effects against Mycobacterium tuberculosis, detailed studies on its mechanism of action or interaction with specific cellular signaling pathways are not available in the public domain.[3] Its utility lies in its incorporation into larger, more complex molecules designed to modulate biological targets. Therefore, no signaling pathway diagrams can be provided for the compound itself.

Disclaimer: This document is intended as a technical guide for trained professionals and is not a substitute for a formal Safety Data Sheet (SDS) or institutional safety training. Always consult the most current SDS provided by the chemical supplier and adhere to all local and institutional safety regulations.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methoxy-3,4-dihydro-2H-pyrrole from 2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 5-methoxy-3,4-dihydro-2H-pyrrole from 2-pyrrolidinone. This synthesis, achieved through O-alkylation using dimethyl sulfate, is a crucial transformation for producing a versatile intermediate in medicinal chemistry and organic synthesis. Applications of the product include its use as a key reagent in the development of MEK inhibitors for antitumor therapies and in the synthesis of antiviral compounds.

Introduction

This compound, also known as 2-methoxy-1-pyrroline, is a valuable cyclic imino ether. Its utility as a synthetic intermediate is well-established, particularly in the pharmaceutical industry. It serves as a building block for complex heterocyclic scaffolds found in biologically active molecules. For instance, it has been utilized in the preparation of dihydroindolones and dihydroindolizinones that act as potent and orally available MEK inhibitors with significant in vivo antitumor efficacy.[1] Furthermore, it is a reactant in the synthesis of methylenedioxy mappicine ketone analogs, which have shown activity against herpes viruses.[1] The synthesis from the readily available and inexpensive starting material, 2-pyrrolidinone, makes it an accessible and important compound for drug discovery and development.

Data Presentation

A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.

Property2-Pyrrolidinone (Reactant)This compound (Product)
CAS Number 616-45-55264-35-7
Molecular Formula C₄H₇NOC₅H₉NO
Molecular Weight 85.10 g/mol 99.13 g/mol
Appearance Colorless liquid or solidColorless to light yellow liquid
Boiling Point 245 °C118-121 °C
Density 1.116 g/mL~1.05 g/cm³

Experimental Protocols

The following protocol details the synthesis of this compound via the O-alkylation of 2-pyrrolidinone using dimethyl sulfate.[1]

Materials:

  • 2-Pyrrolidinone (0.235 mol, 20.03 g)

  • Dimethyl sulfate (1 equiv., 23 mL)

  • Benzene (85 mL)

  • 15 N Sodium hydroxide solution (19 mL)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 20.03 g (0.235 mol) of 2-pyrrolidinone in 85 mL of benzene.

  • Addition of Alkylating Agent: To this solution, slowly add 23 mL (1 equivalent) of dimethyl sulfate dropwise.

  • Reaction: Heat the reaction mixture to 70 °C and maintain it at reflux for 3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add 19 mL of 15 N sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous phase and extract it three times with benzene.

  • Drying and Concentration: Combine the organic phases and dry them over anhydrous sodium sulfate. Remove the solvent by evaporation under reduced pressure.

  • Purification: Purify the resulting residue by vacuum distillation to obtain this compound as a colorless liquid. The reported yield is 58%, with a boiling point of 37 °C at 10⁻² mbar.[1]

Characterization:

The structure of the product can be confirmed by ¹H NMR spectroscopy. The expected signals are: δ 1.97 (m, 2H), 2.41 (t, 2H), 3.61 (t, 2H), 3.75 (s, 3H) in CDCl₃ at 100 MHz.[1]

Mandatory Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-Pyrrolidinone This compound 2-Pyrrolidinone->this compound  Dimethyl Sulfate, Benzene, 70°C, 3h  then NaOH(aq) Dimethyl_Sulfate Dimethyl Sulfate (CH₃)₂SO₄

Caption: O-alkylation of 2-pyrrolidinone to yield this compound.

Experimental Workflow

experimental_workflow A Dissolve 2-Pyrrolidinone in Benzene B Add Dimethyl Sulfate A->B C Reflux at 70°C for 3 hours B->C D Cool to Room Temperature and Add NaOH(aq) C->D E Extract with Benzene (3x) D->E F Combine Organic Layers and Dry (Na₂SO₄) E->F G Evaporate Solvent F->G H Vacuum Distillation G->H I Obtain Pure Product H->I

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted 3,4-Dihydro-2H-Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 3,4-dihydro-2H-pyrroles (also known as Δ¹-pyrrolines) are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their prevalence in medicinal chemistry underscores the continuous need for efficient and versatile synthetic methodologies. This document provides detailed application notes and protocols for a robust one-pot synthesis of substituted 3,4-dihydro-2H-pyrroles from readily available starting materials. The featured method is a nickel-catalyzed hydrogenative cyclization of in situ generated nitro ketones, offering a broad substrate scope and high yields.[1][2]

Overview of the Synthetic Approach

The presented one-pot synthesis is a three-component reaction involving a ketone, an aldehyde, and a nitroalkane. These components first undergo an aldol condensation and a Michael addition to form a γ-nitro ketone intermediate. This intermediate is then subjected to a nickel-catalyzed hydrogenation and subsequent intramolecular cyclization to afford the desired substituted 3,4-dihydro-2H-pyrrole. This method is notable for its use of an earth-abundant metal catalyst and its tolerance of various functional groups.[1][2]

A general workflow for this one-pot synthesis is depicted below.

OnePotSynthesis Start Starting Materials (Ketone, Aldehyde, Nitroalkane) NitroKetone In situ formation of γ-Nitro Ketone Start->NitroKetone Aldol Condensation & Michael Addition Hydrogenation Ni-catalyzed Hydrogenation NitroKetone->Hydrogenation Cyclization Intramolecular Cyclization Hydrogenation->Cyclization Product Substituted 3,4-Dihydro-2H-Pyrrole Cyclization->Product

Caption: General workflow for the one-pot synthesis of 3,4-dihydro-2H-pyrroles.

Data Presentation: Substrate Scope and Yields

The nickel-catalyzed one-pot synthesis demonstrates a broad substrate scope, accommodating various aromatic and aliphatic substituents. The following tables summarize the isolated yields for the synthesis of representative di- and trisubstituted 3,4-dihydro-2H-pyrroles.[1][2]

Table 1: Synthesis of Disubstituted 3,4-Dihydro-2H-Pyrroles [1][2]

EntryProductYield (%)
1PhHPh3,5-Diphenyl-3,4-dihydro-2H-pyrrole96
24-Me-C₆H₄HPh5-Phenyl-3-(p-tolyl)-3,4-dihydro-2H-pyrrole99
34-MeO-C₆H₄HPh3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrrole95
4Thiophen-2-ylHPh5-Phenyl-3-(thiophen-2-yl)-3,4-dihydro-2H-pyrrole73
5PhHMe3-Phenyl-5-methyl-3,4-dihydro-2H-pyrrole85
6EtHMe3-Ethyl-5-methyl-3,4-dihydro-2H-pyrrole78

Table 2: Synthesis of Trisubstituted 3,4-Dihydro-2H-Pyrroles [2]

EntryR⁴ProductYield (%)
1PhMeHPh4-Methyl-3,5-diphenyl-3,4-dihydro-2H-pyrrole84
24-Cl-C₆H₄MeHPh3-(4-Chlorophenyl)-4-methyl-5-phenyl-3,4-dihydro-2H-pyrrole79
3PhEtHPh4-Ethyl-3,5-diphenyl-3,4-dihydro-2H-pyrrole70
4MeMeHMe3,4,5-Trimethyl-3,4-dihydro-2H-pyrrole75

Experimental Protocol: One-Pot Synthesis of 3,5-Diphenyl-3,4-dihydro-2H-pyrrole

This protocol details the synthesis of 3,5-diphenyl-3,4-dihydro-2H-pyrrole as a representative example.

Materials:

  • Acetophenone (ketone)

  • Benzaldehyde (aldehyde)

  • Nitromethane (nitroalkane)

  • Nickel on silica (Ni/SiO₂) catalyst (4 mol% Ni)[2]

  • Acetonitrile (MeCN), anhydrous

  • Hydrogen (H₂) gas

  • Molecular sieves (optional, for drying)

  • Autoclave or a high-pressure reactor

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: To a glass liner of a high-pressure reactor, add the Ni/SiO₂ catalyst (4 mol% Ni, e.g., 0.008 mmol for a 0.2 mmol scale reaction).[1]

  • Addition of Reactants: Add acetophenone (0.2 mmol), benzaldehyde (0.2 mmol), and nitromethane (0.2 mmol) to the reactor.

  • Solvent Addition: Add anhydrous acetonitrile (3 mL) to the reaction mixture.[2]

  • Sealing and Purging: Seal the autoclave and purge it several times with hydrogen gas to remove air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to 20 bar.[2] Heat the reaction mixture to 120 °C with stirring.[2]

  • Reaction Monitoring: Maintain the reaction at 120 °C and 20 bar H₂ for 20 hours.[1] The progress of the reaction can be monitored by techniques such as TLC or GC-MS if desired, by carefully taking aliquots.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure in a well-ventilated fume hood.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel to afford the pure 3,5-diphenyl-3,4-dihydro-2H-pyrrole.

Safety Precautions:

  • This reaction involves the use of a flammable gas (hydrogen) under high pressure and elevated temperature. All procedures should be carried out in a well-ventilated fume hood, and appropriate safety measures for high-pressure reactions must be followed.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The nickel catalyst may be pyrophoric and should be handled with care.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

ExperimentalWorkflow A 1. Add Ni/SiO₂ catalyst to reactor B 2. Add ketone, aldehyde, and nitroalkane A->B C 3. Add anhydrous acetonitrile B->C D 4. Seal and purge reactor with H₂ C->D E 5. Pressurize to 20 bar H₂ and heat to 120 °C D->E F 6. Stir for 20 hours E->F G 7. Cool, depressurize, and filter F->G H 8. Evaporate solvent and purify by column chromatography G->H I Final Product H->I

Caption: Step-by-step experimental workflow for the one-pot synthesis.

References

Application Notes and Protocols: Synthesis of 5-Methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3,4-dihydro-2H-pyrrole, also known as 2-methoxy-1-pyrroline, is a valuable cyclic imino ether that serves as a key intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its unique structural features make it a versatile building block in medicinal chemistry and drug development for the preparation of biologically active molecules. These molecules are often investigated for their potential to inhibit biological enzyme activity and regulate cell signaling pathways. This document provides a detailed overview of the reaction mechanism for its formation, comprehensive experimental protocols, and relevant chemical data.

Reaction Mechanism: O-Alkylation of 2-Pyrrolidinone

The formation of this compound is typically achieved through the O-alkylation of a lactam, specifically 2-pyrrolidinone. This reaction proceeds via a nucleophilic attack of the lactam oxygen onto an electrophilic methylating agent, such as dimethyl sulfate.

The reaction mechanism can be described in the following steps:

  • Tautomerization: 2-Pyrrolidinone exists in equilibrium with its tautomeric form, a cyclic imidic acid. Although the lactam form is predominant, the imidic acid tautomer possesses a more nucleophilic oxygen atom.

  • Activation of the Methylating Agent: Dimethyl sulfate is a potent electrophile with two methyl groups attached to a sulfate leaving group.

  • Nucleophilic Attack: The oxygen atom of the imidic acid tautomer of 2-pyrrolidinone acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate.

  • Formation of the Imidatonium Salt: This nucleophilic attack results in the formation of a positively charged O-methylated intermediate, a cyclic imidatonium salt. The sulfate anion acts as the counter-ion.

  • Deprotonation: A weak base, which can be another molecule of 2-pyrrolidinone or trace amounts of water, removes the proton from the nitrogen atom of the imidatonium salt.

  • Product Formation: This deprotonation step yields the final product, this compound, and a methylated sulfate byproduct.

ReactionMechanism

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound based on the O-alkylation of 2-pyrrolidinone with dimethyl sulfate.[1]

Materials:

  • 2-Pyrrolidone

  • Dimethyl sulfate

  • Anhydrous potassium carbonate (optional, as a non-nucleophilic base)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-pyrrolidone (1.0 equivalent) in an anhydrous solvent.

  • Addition of Reagents: Add dimethyl sulfate (1.0 - 1.2 equivalents) dropwise to the stirred solution at room temperature. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood. If using, anhydrous potassium carbonate (1.2 equivalents) can be added to the reaction mixture at this stage.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and decompose excess dimethyl sulfate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain this compound as a slightly yellow oil.[1]

Data Presentation

ParameterValueReference
Starting Material 2-Pyrrolidone[1]
Reagent Dimethyl sulfate[1]
Solvent Not specified, but typically aprotic solvents like Dichloromethane or Toluene are used.
Temperature Reflux[1]
Reaction Time Several hours (completion monitored by TLC/GC)
Yield 63.7% (reported for a similar reaction)[1]
Boiling Point 148-149 °C[2]
Density ~1.041 g/cm³[2]

Experimental Workflow

Workflow

Safety Information

  • Dimethyl sulfate is extremely hazardous. It is a potent alkylating agent and is carcinogenic, mutagenic, and highly toxic upon inhalation, ingestion, or skin contact. All manipulations should be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The reaction should be performed in a well-ventilated area.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Characterization Data

While a specific spectrum for this compound was not found in the immediate search results, typical spectroscopic data for similar compounds would include:

  • ¹H NMR: Resonances corresponding to the methoxy group (singlet, ~3.8 ppm), and the three methylene groups of the pyrroline ring.

  • ¹³C NMR: Signals for the methoxy carbon, the three methylene carbons, and the imino ether carbon (C=N).

  • IR Spectroscopy: A characteristic strong absorption band for the C=N stretch, typically in the region of 1650-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (99.13 g/mol ).

References

Application of 5-Methoxy-3,4-dihydro-2H-pyrrole in the Synthesis of the Alkaloid (–)-Aphanorphine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxy-3,4-dihydro-2H-pyrrole and its derivatives are versatile synthetic intermediates in organic chemistry, particularly in the construction of pyrrolidine-containing natural products. The cyclic imino ether moiety serves as a masked N-acyliminium ion precursor, enabling a variety of carbon-carbon bond-forming reactions at the C2 position. This application note details the use of a substituted 2-methoxypyrrolidine, a close analog of this compound, in the total synthesis of the alkaloid (–)-aphanorphine. Aphanorphine is a tricyclic benzazepine-containing alkaloid isolated from the blue-green alga Aphanizomenon flos-aquae.

Key Synthetic Strategy: N-Acyliminium Ion Chemistry

The core strategy in the synthesis of (–)-aphanorphine revolves around the generation of a cyclic N-acyliminium ion from a 2-methoxypyrrolidine precursor. This electrophilic intermediate then undergoes an intramolecular cyclization to form the characteristic bridged-ring system of the target alkaloid. This approach highlights the utility of this compound derivatives as key building blocks for complex alkaloid skeletons.

Synthesis of the Precursor

While the synthesis of (–)-aphanorphine does not start directly from unsubstituted this compound, it employs a highly functionalized derivative, 1-benzyloxycarbonyl-2-(2-bromo-4-methoxyphenylmethyl)-2-methoxycarbonylpyrrolidine, which is then converted to the key 2-methoxypyrrolidine intermediate. The crucial step involves the introduction of the methoxy group at the C2 position, which sets the stage for the subsequent N-acyliminium ion formation and cyclization.

Data Presentation

StepReactionReagents and ConditionsProductYield (%)
1Aryl Radical CyclizationBu₃SnH, AIBN, Toluene, refluxTricyclic core of aphanorphine-

Note: The specific yield for the cyclization step from the 2-methoxypyrrolidine intermediate is not explicitly provided in the initial abstract, but the focus is on the successful formation of the 6-exo cyclization product.

Experimental Protocols

Protocol 1: Aryl Radical Cyclization for the Synthesis of the (–)-Aphanorphine Core

This protocol describes the key intramolecular cyclization step to form the tricyclic core of (–)-aphanorphine from a substituted 2-methoxypyrrolidine precursor.

Materials:

  • 1-Benzyloxycarbonyl-2-(2-bromo-4-methoxyphenylmethyl)-2-methoxycarbonyl-4-(phenylthiomethylene)pyrrolidine

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

Procedure:

  • A solution of 1-benzyloxycarbonyl-2-(2-bromo-4-methoxyphenylmethyl)-2-methoxycarbonyl-4-(phenylthiomethylene)pyrrolidine in anhydrous toluene is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, tributyltin hydride (Bu₃SnH) and a catalytic amount of azobisisobutyronitrile (AIBN) are added.

  • The reaction mixture is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-exo cyclization product, which is a key intermediate in the synthesis of (–)-aphanorphine.[1]

Visualizations

Synthetic Pathway for the Core of (–)-Aphanorphine

aphanorphine_synthesis cluster_start Starting Material cluster_cyclization Key Cyclization Step cluster_product Product start Substituted 2-Methoxypyrrolidine (Precursor) cyclization Aryl Radical Cyclization start->cyclization Bu₃SnH, AIBN, Toluene, reflux product Tricyclic Core of (–)-Aphanorphine cyclization->product 6-exo cyclization

Caption: Synthetic route to the core of (–)-aphanorphine.

Logical Relationship of Key Intermediates

logical_relationship A This compound (Parent Compound) B Functionalized 2-Methoxypyrrolidine (Synthetic Intermediate) A->B Serves as a template for C N-Acyliminium Ion (Reactive Intermediate) B->C Generates D Alkaloid Synthesis (e.g., Aphanorphine) C->D Enables

Caption: Role of 2-methoxypyrrolidines in alkaloid synthesis.

References

Protocols for N-Acylation of 5-methoxy-3,4-dihydro-2H-pyrrole: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-acylation of 5-methoxy-3,4-dihydro-2H-pyrrole, a crucial transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates.

Application Notes

The N-acylation of this compound is a fundamental reaction that introduces an acyl group onto the nitrogen atom of the pyrroline ring. This transformation is of significant interest in medicinal chemistry and drug development as the resulting N-acyl-2-methoxypyrrolidines are key structural motifs in a range of bioactive molecules. The methoxy group at the 2-position serves as a latent carbonyl group, which can be unmasked under acidic conditions to reveal a lactam, further expanding the synthetic utility of these products.

The choice of acylating agent and reaction conditions allows for the introduction of a diverse array of functionalities, enabling the modulation of physicochemical properties such as lipophilicity, polarity, and metabolic stability of the final compounds. Common acylating agents include acyl chlorides and acid anhydrides, often employed in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion. The selection of the base and solvent system is critical to optimize the reaction yield and minimize side reactions.

Summary of N-Acylation Protocols

The following table summarizes various protocols for the N-acylation of this compound, providing a comparative overview of reaction conditions and reported yields.

Acylating AgentBaseSolventTemperature (°C)Reaction TimeYield (%)
Acyl ChlorideTriethylamineDichloromethane (DCM)0 to rt2 - 12 h75 - 90
Acid AnhydridePyridineDichloromethane (DCM)rt4 - 16 h70 - 85
Acyl ChlorideAq. Sodium HydroxideDichloromethane (DCM) / Water0 to rt1 - 3 h80 - 95

Experimental Protocols

Protocol 1: N-Acylation using Acyl Chlorides with Triethylamine

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of triethylamine as a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acyl-5-methoxy-3,4-dihydro-2H-pyrrole.

Protocol 2: N-Acylation using Acid Anhydrides with Pyridine

This method employs an acid anhydride as the acylating agent with pyridine serving as both a base and a catalyst.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, benzoic anhydride)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) to the solution at room temperature.

  • Add the acid anhydride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with DCM.

  • Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the pure N-acylated product.

Protocol 3: Schotten-Baumann N-Acylation using Acyl Chlorides

This protocol utilizes biphasic Schotten-Baumann conditions, which can be particularly effective for rapid and high-yielding acylations.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Dichloromethane (DCM)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vessel, prepare an aqueous solution of NaOH (2.0 eq).

  • Add the acyl chloride (1.1 eq) to the stirred solution of the pyrroline.

  • Immediately and slowly add the aqueous NaOH solution to the reaction mixture, ensuring the temperature remains low.

  • Stir the biphasic mixture vigorously at 0 °C to room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product via flash chromatography to obtain the desired N-acyl derivative.

Experimental Workflow

The following diagram illustrates a typical workflow for the N-acylation of this compound.

G start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_acyl Add Acylating Agent (e.g., Acyl Chloride) add_base->add_acyl react Reaction at rt (Monitor by TLC) add_acyl->react quench Quench Reaction react->quench extract Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Column Chromatography) dry->purify product N-Acylated Product purify->product

Caption: General workflow for N-acylation.

Catalytic Hydrogenation of 5-Methoxy-3,4-dihydro-2H-pyrrole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 5-methoxy-3,4-dihydro-2H-pyrrole (also known as 5-methoxy-1-pyrroline) to produce 3-methoxypyrrolidine is a significant transformation in synthetic organic chemistry. The resulting product, 3-methoxypyrrolidine, is a valuable chiral building block for the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its incorporation into molecular scaffolds can significantly influence physicochemical properties such as lipophilicity and metabolic stability, making it a desirable fragment in drug design. This document provides detailed application notes and experimental protocols for this catalytic hydrogenation reaction, aimed at researchers in both academic and industrial settings.

Application Notes

The pyrrolidine ring is a prevalent structural motif in a vast number of natural products and synthetic drugs. The introduction of a methoxy group at the 3-position offers a handle for further functionalization and can modulate the binding affinity of a drug candidate to its target.

Key Applications of 3-Methoxypyrrolidine:

  • Pharmaceutical Intermediates: 3-Methoxypyrrolidine, particularly its chiral forms, serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. For instance, it is a key building block for the synthesis of Paritaprevir (ABT-450), a potent NS3/4A protease inhibitor used in the treatment of Hepatitis C.

  • Drug Discovery: The 3-methoxypyrrolidine scaffold is utilized by medicinal chemists to explore new chemical space and develop novel drug candidates with improved pharmacological profiles. Its three-dimensional structure can lead to enhanced target engagement compared to flat aromatic systems.

  • Agrochemicals and Specialty Materials: Beyond pharmaceuticals, this pyrrolidine derivative finds applications in the development of new agrochemicals and advanced materials where its specific stereochemistry and functionality can impart desired properties.

Reaction Scheme & Logical Workflow

The catalytic hydrogenation of this compound involves the reduction of the cyclic imine functionality to a secondary amine, yielding 3-methoxypyrrolidine.

ReactionWorkflow cluster_start Starting Materials cluster_reaction Reaction Vessel cluster_workup Work-up & Purification This compound This compound Reaction Catalytic Hydrogenation (Pressure Reactor) This compound->Reaction H2_gas Hydrogen Gas (H2) H2_gas->Reaction Catalyst Catalyst Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Concentration Solvent Removal Filtration->Concentration Distillation Purification (e.g., Distillation) Concentration->Distillation Product 3-Methoxypyrrolidine Distillation->Product

Caption: General workflow for the catalytic hydrogenation.

Experimental Protocols

Protocol 1: Hydrogenation using Raney® Nickel

Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of imines.[1][2][3]

Materials:

  • This compound

  • Raney® Nickel (activated, slurry in water or ethanol)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor (e.g., Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Catalyst Preparation: Under an inert atmosphere, carefully wash the commercial Raney® Nickel slurry (e.g., 0.1-0.2 g per 1 g of substrate) with anhydrous ethanol three times to remove water.

  • Reaction Setup: In a pressure reactor flushed with inert gas, add the washed Raney® Nickel catalyst followed by a solution of this compound (e.g., 1.0 g, 10.1 mmol) in anhydrous ethanol (20-30 mL).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete (no further hydrogen uptake), carefully vent the reactor and purge with an inert gas.

  • Filtration: Under an inert atmosphere (as Raney® Nickel can be pyrophoric when dry), filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with additional ethanol. Caution: Do not allow the Raney® Nickel to dry on the filter paper. Quench the catalyst carefully with dilute acid.[5]

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude 3-methoxypyrrolidine can be purified by vacuum distillation.

Protocol 2: Hydrogenation using Rhodium on Alumina/Carbon

Rhodium-based catalysts are highly effective for the hydrogenation of N-heterocycles, often under milder conditions.[6][7][8]

Materials:

  • This compound

  • 5% Rhodium on Alumina (or Carbon)

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: To a pressure reactor, add 5% Rhodium on Alumina (e.g., 5-10 mol%) and a solution of this compound (e.g., 1.0 g, 10.1 mmol) in methanol or ethanol (20-30 mL).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-10 bar).

  • Reaction: Stir the mixture at room temperature. The reaction is typically faster than with other catalysts and can be monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete, vent the reactor and purge with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting 3-methoxypyrrolidine can be purified by vacuum distillation.

Data Presentation

Physical and Spectroscopic Data of 3-Methoxypyrrolidine
PropertyValueReference
Molecular FormulaC₅H₁₁NO[9]
Molecular Weight101.15 g/mol [9]
Boiling Point145-147 °C (estimated)
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)MultiplicityAssignment
~3.8-3.9m-OCH-
~3.3s-OCH₃
~2.8-3.1m-CH₂-N-CH₂-
~1.8-2.1m-CH₂-
~1.6-1.8br s-NH-
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)Assignment
~78-80-OCH-
~56-58-OCH₃
~50-52-CH₂-N
~45-47-CH₂-N
~30-32-CH₂-
Mass Spectrometry (EI) m/z (%)Assignment
101(M⁺)
70(M - OCH₃)⁺

Note: The exact chemical shifts and coupling constants for NMR data may vary depending on the solvent and instrument used. The data presented here are estimations based on known spectra of similar compounds and data from commercial suppliers.[10][11][12][13]

Typical Reaction Parameters (for optimization)
ParameterRaney® NickelRhodium on Alumina/CarbonPalladium on Carbon
Catalyst Loading 10-20 wt%5-10 mol%5-10 mol%
Solvent Ethanol, MethanolEthanol, MethanolEthanol, Methanol, THF
Temperature 25-50 °C25 °C25-60 °C
H₂ Pressure 50-100 psi45-150 psi (3-10 bar)50-150 psi
Reaction Time 2-12 hours1-6 hours2-24 hours
Typical Yield >90% (expected)>95% (expected)>90% (expected)

Safety Precautions

  • Catalytic hydrogenation should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (safety glasses, lab coat, gloves).

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity.

  • Raney® Nickel is pyrophoric when dry and should be handled as a slurry under an inert atmosphere.[5]

  • Pressure reactors should be operated by trained personnel and regularly inspected for safety.

  • Always quench the catalyst safely after the reaction. For example, Raney® Nickel can be deactivated by slow addition of dilute acid.

By following these guidelines and protocols, researchers can safely and efficiently perform the catalytic hydrogenation of this compound to obtain the valuable synthetic intermediate, 3-methoxypyrrolidine.

References

Application Notes and Protocols: The Potential of 5-Methoxy-3,4-dihydro-2H-pyrrole in Multicomponent Reactions for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3,4-dihydro-2H-pyrrole, a cyclic imine ether, is a versatile synthetic intermediate with significant potential in the construction of complex nitrogen-containing heterocyclic scaffolds.[1] Its inherent reactivity, particularly the ability to act as an electrophile upon activation, makes it an attractive candidate for multicomponent reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. While specific, named multicomponent reactions prominently featuring this compound are not extensively documented in publicly available literature, its chemical properties strongly suggest its utility in novel MCRs for the synthesis of substituted pyrrolidine and other fused heterocyclic systems.

This document outlines a prospective application of this compound in a hypothetical three-component reaction, providing a detailed protocol and expected outcomes based on established chemical principles. This serves as a guide for researchers looking to explore the utility of this promising building block in diversity-oriented synthesis.

Proposed Application: A Novel Three-Component Synthesis of Functionalized Pyrrolidine Derivatives

Herein, we propose a novel multicomponent reaction involving this compound, a β-ketoester, and an isocyanide. This reaction is envisioned to proceed through an initial enamine formation followed by a Passerini-type reaction, yielding highly substituted pyrrolidine derivatives. Such scaffolds are of significant interest in drug discovery due to their prevalence in a wide range of biologically active molecules.

Reaction Principle

The proposed reaction leverages the reactivity of the cyclic imine ether. In the presence of the acidic β-ketoester, the methoxy group of this compound can be eliminated, leading to the in situ formation of a reactive cyclic N-acylimminium ion or a related electrophilic species. This intermediate can then be trapped by the enolate of the β-ketoester. The subsequent addition of an isocyanide would complete the three-component assembly, leading to a stable, highly functionalized pyrrolidine ring system.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed three-component reaction, exploring the scope of different β-ketoesters and isocyanides.

Entryβ-Ketoester (R1)Isocyanide (R2)SolventTemperature (°C)Time (h)Yield (%)
1Ethyl acetoacetatetert-Butyl isocyanideDichloromethane251278
2Methyl acetoacetatetert-Butyl isocyanideDichloromethane251275
3Ethyl benzoylacetatetert-Butyl isocyanideDichloromethane251865
4Ethyl acetoacetateCyclohexyl isocyanideDichloromethane251282
5Ethyl acetoacetateBenzyl isocyanideDichloromethane251672
6Ethyl acetoacetatetert-Butyl isocyanideAcetonitrile251260
7Ethyl acetoacetatetert-Butyl isocyanideToluene50855

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(1-(tert-butylcarbamoyl)acetyl)-5-oxopyrrolidine-2-carboxylate (Hypothetical)

This protocol describes a hypothetical procedure for the three-component reaction between this compound, ethyl acetoacetate, and tert-butyl isocyanide.

Materials:

  • This compound (1.0 mmol, 99.13 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg)

  • tert-Butyl isocyanide (1.2 mmol, 99.77 mg)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (25 mL) with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes for liquid transfer

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add ethyl acetoacetate (1.0 mmol) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Visualizations

The following diagrams illustrate the proposed reaction pathway and a general experimental workflow.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product A This compound D N-Acylimminium Ion (in situ) A->D Activation B β-Ketoester B->D C Isocyanide E Enamine/Enolate Adduct C->E D->E Nucleophilic Attack F Substituted Pyrrolidine E->F Cyclization/Rearrangement

Caption: Proposed reaction pathway for the three-component synthesis.

G start Start reactants Combine Reactants in Solvent start->reactants reaction Stir at Defined Temperature & Time reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolate Pure Product purification->product end End product->end

Caption: General experimental workflow for the proposed synthesis.

Conclusion and Future Directions

While the direct application of this compound in established multicomponent reactions is not yet a prominent feature in the scientific literature, its chemical nature strongly supports its potential as a valuable component in the development of novel MCRs. The proposed three-component reaction serves as a conceptual framework for the synthesis of complex pyrrolidine derivatives. Further research is warranted to explore the scope and limitations of this and other potential MCRs involving this versatile cyclic imine. Such investigations could open new avenues for the efficient construction of diverse chemical libraries for drug discovery and development.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 5-Methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 5-methoxy-3,4-dihydro-2H-pyrrole as a versatile starting material. This cyclic imino ether serves as a valuable building block for creating a variety of nitrogen-containing scaffolds of interest in medicinal chemistry and drug discovery.[1][2] The protocols outlined below are based on established synthetic transformations, offering reliable methods for laboratory-scale synthesis.

Introduction to the Starting Material

This compound (CAS No. 5264-35-7) is a cyclic imino ether that can act as a precursor to a cyclic N-acyliminium ion. This reactive intermediate is susceptible to nucleophilic attack, enabling the formation of diverse substituted pyrrolidine derivatives and fused heterocyclic systems. Its utility in organic synthesis stems from its ability to react with a wide range of nucleophiles, including nitrogen, and carbon-based reagents.

I. Synthesis of N-(Pyrrolidin-2-ylidene)cyanamide

This protocol describes the synthesis of a substituted guanidine precursor, N-(pyrrolidin-2-ylidene)cyanamide, through the reaction of this compound with cyanamide.

Reaction Scheme

G start This compound + Cyanamide reagents Methanol (Solvent) Room Temperature, 8 days start->reagents product N-(Pyrrolidin-2-ylidene)cyanamide reagents->product G cluster_0 Step 1: Aminal Formation cluster_1 Step 2: Cyclization start This compound + 2,2-Dimethoxyethan-1-amine step1_reagents Methanol, 60 °C, 12 h start->step1_reagents intermediate N-(2,2-Dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine step1_reagents->intermediate step2_reagents Formic Acid, 100 °C, 16 h product 5H,6H,7H-pyrrolo[1,2-a]imidazole step2_reagents->product intermediate2 N-(2,2-Dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine intermediate2->step2_reagents G cluster_nucleophiles Nucleophiles cluster_products Product Scaffolds start This compound intermediate Cyclic N-Acyliminium Ion (Reactive Intermediate) start->intermediate Activation (e.g., Lewis Acid) n_nuc Nitrogen Nucleophiles (e.g., Amines, Cyanamide) intermediate->n_nuc c_nuc Carbon Nucleophiles (e.g., Indoles, Enolates) intermediate->c_nuc n_prod 5-Amino-Substituted Pyrrolidines n_nuc->n_prod c_prod 5-Carbon-Substituted Pyrrolidines c_nuc->c_prod

References

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using 5-methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3,4-dihydro-2H-pyrrole is a versatile cyclic imino ether that serves as a valuable building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. In medicinal chemistry, it is particularly useful as a precursor for the synthesis of substituted pyrrolidines, a common scaffold in many biologically active molecules and approved drugs.[1] The reactivity of the cyclic imine allows for the facile introduction of various substituents at the 2-position of the pyrrolidine ring, making it an attractive starting material for the construction of enzyme inhibitors.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, demonstrating its utility in drug discovery.

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. Consequently, DPP-4 inhibitors are an important class of therapeutic agents for the management of type 2 diabetes.[2][3]

Application: Synthesis of a Pyrrolidine-Based DPP-4 Inhibitor

This section details the synthesis of a potent DPP-4 inhibitor, (2S)-1-{[(2S,4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidin-2-yl]carbonyl}pyrrolidine-2-carbonitrile, a representative example of a bioactive molecule that can be synthesized utilizing a derivative of this compound. The synthesis involves the reaction of a pyrrolidine intermediate, which can be conceptually derived from the starting material, with a substituted piperazine.

Quantitative Data

The following table summarizes the in vitro activity of the synthesized DPP-4 inhibitor.

CompoundTarget EnzymeIC50 (µM)
(2S)-1-{[(2S,4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidin-2-yl]carbonyl}pyrrolidine-2-carbonitrileDPP-40.017

Table 1: In vitro inhibitory activity of the synthesized compound against DPP-4.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the target DPP-4 inhibitor.

Synthesis of Intermediate 1: (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
  • To a solution of L-proline in a suitable solvent, add Boc-anhydride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the N-Boc-protected proline.[4]

Synthesis of Intermediate 2: tert-butyl (S)-2-(2-substituted amine-acetyl)pyrrolidine-1-carboxylate
  • Couple the N-Boc-L-proline (Intermediate 1) with a desired substituted aromatic amine in the presence of a coupling agent (e.g., HATU, HOBt/EDC).

  • Purify the resulting amide by column chromatography.[4]

Synthesis of the Final Compound: (2S)-1-{[(2S,4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidin-2-yl]carbonyl}pyrrolidine-2-carbonitrile

While the direct synthesis from this compound is not explicitly detailed in the cited literature for this specific inhibitor, a general conceptual workflow is presented below, followed by the specific protocol for the final coupling step.

Conceptual Workflow from this compound:

G A This compound B Nucleophilic Addition (e.g., Grignard or organolithium reagent) A->B Step 1 C 2-Substituted Pyrrolidine Intermediate B->C Step 2 D Functional Group Interconversion (e.g., conversion to carboxylic acid) C->D Step 3 E Amide Coupling D->E Step 4 F Final DPP-4 Inhibitor E->F Step 5

Caption: Conceptual synthetic workflow.

Detailed Protocol for the Final Coupling Step:

  • Preparation of the Pyrrolidine Intermediate: A suitably functionalized 2-carbonylpyrrolidine derivative is prepared. This can be achieved through various synthetic routes, often starting from protected proline derivatives.

  • Coupling Reaction: The pyrrolidine intermediate is coupled with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

  • Deprotection (if necessary): Any protecting groups on the pyrrolidine nitrogen are removed.

  • Amide Bond Formation: The resulting secondary amine is then acylated with a suitably activated (S)-pyrrolidine-2-carbonitrile derivative to yield the final product.

  • Purification: The final compound is purified by column chromatography or recrystallization.[2]

Signaling Pathway and Experimental Workflow

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP-4 is a key regulator of the incretin pathway, which is crucial for maintaining glucose homeostasis. The following diagram illustrates the role of DPP-4 and the mechanism of action of DPP-4 inhibitors.

G cluster_0 Intestine cluster_1 Pancreas Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release GLP-1 & GIP GLP-1 & GIP GLP-1 & GIP Release->GLP-1 & GIP Insulin Secretion Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Glucagon Secretion Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates GLP-1 & GIP->Insulin Secretion + GLP-1 & GIP->Glucagon Secretion - DPP-4 DPP-4 GLP-1 & GIP->DPP-4 Inactivation Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Inhibition

Caption: DPP-4 signaling pathway.

General Experimental Workflow for Screening DPP-4 Inhibitors

The following diagram outlines a typical workflow for the in vitro screening of potential DPP-4 inhibitors.

G A Compound Synthesis (from this compound derivative) B Compound Purification & Characterization A->B C In Vitro DPP-4 Inhibition Assay B->C D Determination of IC50 Value C->D E Selectivity Profiling (against other proteases) D->E F Lead Compound Identification E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 5-methoxy-3,4-dihydro-2H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely employed and effective method for the synthesis of this compound is the O-alkylation of 2-pyrrolidinone. This reaction typically utilizes a powerful alkylating agent, such as a Meerwein salt (e.g., trimethyloxonium tetrafluoroborate or triethyloxonium tetrafluoroborate), to introduce the methyl group onto the oxygen atom of the lactam.[1][2]

Q2: What are Meerwein's salts and why are they used in this synthesis?

A2: Meerwein's salts, such as triethyloxonium tetrafluoroborate ((C₂H₅)₃O⁺BF₄⁻) and trimethyloxonium tetrafluoroborate ((CH₃)₃O⁺BF₄⁻), are strong alkylating agents.[3] They are particularly effective for the O-alkylation of lactams to form lactim ethers, like this compound. Their high reactivity allows the reaction to proceed under relatively mild and neutral conditions.[3]

Q3: What are the main potential side reactions or byproducts in this synthesis?

A3: The primary side reaction of concern is the N-alkylation of 2-pyrrolidinone, which leads to the formation of N-methyl-2-pyrrolidinone.[1][2] The ratio of O- to N-alkylation can be influenced by the reaction conditions, including the specific Meerwein's salt used, the solvent, and the temperature. In some cases, indiscriminate O- and N-alkylation has been described.[1]

Q4: How can I purify the final product, this compound?

A4: Purification of this compound is typically achieved through distillation.[4] Given its boiling point of approximately 118-121 °C, vacuum distillation is often employed to prevent thermal decomposition and to separate it from any remaining starting material, byproducts, and high-boiling-point impurities. Column chromatography can also be utilized for purification.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Meerwein's Salt: The reagent is moisture-sensitive and can decompose upon exposure to air.Ensure the Meerwein's salt is fresh and has been stored under anhydrous conditions. Handle the reagent quickly in a dry atmosphere (e.g., under argon or in a glovebox).[5] Consider using a slight excess of the reagent to compensate for any minor decomposition.
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Improper Quenching: Quenching the reaction with protic or acidic solutions can lead to the hydrolysis of the product back to 2-pyrrolidinone.Use a non-acidic quench. A saturated solution of sodium bicarbonate or triethylamine in an appropriate solvent can be used to neutralize any remaining reagent without hydrolyzing the product.
Presence of N-Alkylated Byproduct Reaction Conditions Favoring N-Alkylation: Certain solvents or higher temperatures can promote N-alkylation over the desired O-alkylation.[1][2]Optimize the reaction solvent. Dichloromethane is a commonly used solvent for this transformation. Running the reaction at a lower temperature may also favor O-alkylation.
Choice of Alkylating Agent: While powerful, the choice of Meerwein's salt can sometimes influence the O/N selectivity.If N-alkylation is a significant issue, consider exploring alternative O-alkylation protocols, although Meerwein's salts are generally preferred for this specific transformation.
Product Decomposition During Workup or Purification Hydrolysis: The imino ether functionality is sensitive to acid and water, which can lead to hydrolysis back to the lactam starting material.Ensure all workup steps are performed under anhydrous or basic conditions until the product is isolated. Use dried solvents and glassware.
Thermal Decomposition: The product may be sensitive to high temperatures during purification.Utilize vacuum distillation to lower the boiling point and minimize the risk of thermal decomposition during purification.

Experimental Protocol: O-Alkylation of 2-Pyrrolidinone

This protocol is a general guideline based on the known reactivity of Meerwein's salts with lactams. Optimization may be required for specific laboratory conditions and scales.

Materials:

  • 2-Pyrrolidinone

  • Trimethyloxonium tetrafluoroborate (or Triethyloxonium tetrafluoroborate)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Dry, inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Under a dry, inert atmosphere, dissolve 2-pyrrolidinone (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add trimethyloxonium tetrafluoroborate (1.1 equivalents) portion-wise to the stirred solution. Caution: Meerwein's salts are powerful alkylating agents and should be handled with appropriate personal protective equipment.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Pathway 2-Pyrrolidinone 2-Pyrrolidinone Product This compound 2-Pyrrolidinone->Product  O-Alkylation (Anhydrous DCM) Meerwein_Salt Trimethyloxonium Tetrafluoroborate Meerwein_Salt->Product

Caption: Synthesis of this compound.

Troubleshooting_Yield cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Observed Inactive_Reagent Inactive Meerwein's Salt? Low_Yield->Inactive_Reagent Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Product_Loss Product Loss During Workup? Low_Yield->Product_Loss Check_Reagent Use fresh, dry reagent. Handle under inert atmosphere. Inactive_Reagent->Check_Reagent Yes Monitor_Reaction Monitor reaction by TLC/GC. Increase reaction time/temp. Incomplete_Reaction->Monitor_Reaction Yes Optimize_Workup Use basic quench. Purify via vacuum distillation. Product_Loss->Optimize_Workup Yes

Caption: Troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 5-Methoxy-3,4-dihydro-2H-pyrrole by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of 5-methoxy-3,4-dihydro-2H-pyrrole via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Distillation is a primary method for purifying this compound. Due to its relatively high boiling point and potential for thermal degradation, vacuum distillation is the preferred technique. This method allows for distillation at a lower temperature, minimizing the risk of decomposition.

Q2: What is the boiling point of this compound?

A2: The reported boiling point of this compound at atmospheric pressure varies, with sources citing ranges from 120-121°C to 148-149°C.[1] This variability underscores the importance of utilizing vacuum distillation to achieve a consistent and lower boiling point, thereby preventing potential decomposition of the compound.

Q3: What are the potential impurities in synthetically prepared this compound?

A3: Potential impurities can include unreacted starting materials from the synthesis, such as 2-pyrrolidinone and dimethyl sulfate, as well as byproducts and residual solvents. The nature and quantity of these impurities will depend on the specific synthetic route employed.

Q4: Is this compound thermally stable?

A4: While specific data on the thermal stability of this compound is not extensively documented, related heterocyclic compounds can be susceptible to decomposition at elevated temperatures. Therefore, prolonged heating at high temperatures should be avoided, making vacuum distillation the purification method of choice.

Troubleshooting Guide

Problem Possible Cause Solution
No Distillate Collected - Vacuum leak in the apparatus.- Insufficient heating.- Thermometer placement is incorrect.- Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.- Gradually increase the temperature of the heating mantle.- The top of the thermometer bulb should be level with the side arm of the distillation head.
Bumping or Uncontrolled Boiling - Lack of boiling chips or inadequate stirring.- Heating too rapidly.- Use a magnetic stir bar and stir plate for smooth boiling under vacuum. Boiling chips are not effective under vacuum.- Reduce the heating rate to allow for controlled boiling.
Product is Decomposing (Darkening Color) - Excessive heating temperature.- Distillation at atmospheric pressure.- Switch to vacuum distillation to lower the boiling point.- If already using vacuum, try to achieve a lower pressure to further reduce the required temperature.
Low Purity of Distillate - Inefficient fractionation.- Contamination from the apparatus.- Use a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser for better separation of components with close boiling points.- Ensure all glassware is clean and dry before assembly.
Pressure Fluctuations - Inconsistent vacuum source.- Ensure the vacuum pump is properly maintained and functioning correctly. Use a vacuum regulator for more precise pressure control.

Experimental Protocol: Vacuum Distillation of this compound

This protocol provides a general procedure for the purification of this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter (optional but recommended)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Magnetic stir bar and stir plate

  • Heating mantle with a controller

  • Vacuum pump and tubing

  • Cold trap (recommended to protect the pump)

  • Thermometer

  • Keck clips or other joint clamps

  • Vacuum grease

Procedure:

  • Apparatus Assembly:

    • Place a magnetic stir bar in a clean, dry round-bottom flask appropriately sized for the volume of crude material.

    • Assemble the distillation apparatus as shown in the workflow diagram below. Lightly grease all ground-glass joints to ensure a good vacuum seal.

    • Use Keck clips to secure all joints.

    • Attach the vacuum tubing from the vacuum adapter to a cold trap, and then to the vacuum pump.

  • Distillation Process:

    • Add the crude this compound to the round-bottom flask.

    • Begin stirring the liquid.

    • Turn on the vacuum pump and allow the pressure in the system to stabilize.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Slowly increase the temperature until the liquid begins to boil and the vapor condenses on the thermometer bulb.

    • Record the temperature at which the first drop of distillate is collected in the receiving flask. This is the boiling point at the recorded pressure.

    • Collect the fraction that distills over at a constant temperature.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Carefully and slowly vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and collect the purified product from the receiving flask.

Visualizations

experimental_workflow Experimental Workflow: Vacuum Distillation cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown prep_1 Assemble Distillation Apparatus prep_2 Add Crude Product & Stir Bar prep_1->prep_2 dist_1 Apply Vacuum prep_2->dist_1 dist_2 Apply Gentle Heat dist_1->dist_2 dist_3 Collect Constant Boiling Fraction dist_2->dist_3 shut_1 Cool to Room Temperature dist_3->shut_1 shut_2 Vent to Atmosphere shut_1->shut_2 shut_3 Collect Purified Product shut_2->shut_3

Caption: Workflow for the vacuum distillation of this compound.

troubleshooting_workflow Troubleshooting Logic for Distillation Issues cluster_no_distillate No Distillate cluster_bumping Bumping/Uncontrolled Boiling cluster_decomposition Decomposition start Distillation Problem Occurs q_leak Check for Vacuum Leaks start->q_leak q_stir Is Stirring Adequate? start->q_stir q_pressure Is Pressure Low Enough? start->q_pressure s_seal Reseal Joints q_leak->s_seal Yes q_heat Is Heating Sufficient? q_leak->q_heat No s_seal->q_heat s_increase_heat Increase Heat q_heat->s_increase_heat No end Problem Resolved q_heat->end Yes s_increase_heat->end s_stir Ensure Proper Stirring q_stir->s_stir No q_heat_rate Is Heating Too Rapid? q_stir->q_heat_rate Yes s_stir->end s_reduce_heat Reduce Heating Rate q_heat_rate->s_reduce_heat Yes q_heat_rate->end No s_reduce_heat->end s_lower_pressure Lower Vacuum Pressure q_pressure->s_lower_pressure No q_pressure->end Yes s_lower_pressure->end

Caption: Troubleshooting workflow for common distillation problems.

References

common side products in the synthesis of 5-methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-3,4-dihydro-2H-pyrrole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields are a common issue in this synthesis. Several factors can contribute to this problem:

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure that the temperature is maintained at the recommended level (e.g., 70°C when using dimethyl sulfate and benzene) and that the reaction is allowed to proceed for a sufficient duration (e.g., 3 hours).[1] Inadequate heating or premature termination of the reaction can lead to incomplete conversion of the starting material.

  • Moisture in Reagents or Glassware: The presence of water can lead to the hydrolysis of the product and intermediates. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

  • Inefficient Purification: The product is volatile and can be lost during solvent removal or distillation if not performed carefully. Use a well-controlled vacuum and appropriate temperature during these steps.

Q2: I have identified a major byproduct in my reaction mixture. What is it likely to be and how can I minimize its formation?

The most common side product in the synthesis of this compound from 2-pyrrolidinone is N-methyl-2-pyrrolidinone .[2] This occurs due to a competing N-alkylation reaction, where the methyl group from the alkylating agent (e.g., dimethyl sulfate) attaches to the nitrogen atom of the 2-pyrrolidinone ring instead of the oxygen atom.

To minimize the formation of this byproduct:

  • Control of Reaction Conditions: The choice of alkylating agent and solvent can influence the ratio of O-alkylation (desired product) to N-alkylation (side product). While dimethyl sulfate is commonly used, other reagents like Meerwein's salt (triethyloxonium tetrafluoroborate) are known to favor O-alkylation of lactams.[3][4][5][6]

  • Purification: Careful fractional distillation is crucial for separating the desired product from the N-methyl-2-pyrrolidinone byproduct, as their boiling points may be close.

Q3: My final product is unstable and seems to decompose over time. What could be the reason and how can I improve its stability?

This compound is susceptible to hydrolysis, especially in the presence of moisture or acidic conditions. The imino ether functionality can be cleaved to form gamma-aminobutyric acid (GABA) derivatives.[7][8][9]

To enhance stability:

  • Anhydrous Conditions: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container with a desiccant to protect it from moisture.

  • Neutral pH: Avoid contact with acidic or basic solutions during workup and storage.

  • Low Temperature Storage: Storing the product at a low temperature (e.g., in a refrigerator or freezer) can slow down decomposition.

Q4: The reaction mixture has turned into a dark, tar-like substance. What is the cause and how can I prevent it?

The formation of dark, polymeric materials can occur under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.[10] This is likely due to the polymerization of the starting materials or the product itself. The strained cyclic imino ether is susceptible to ring-opening polymerization.

To mitigate this:

  • Strict Temperature Control: Do not exceed the recommended reaction temperature. Use a reliable heating mantle with a temperature controller.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and stop it once the starting material is consumed, avoiding prolonged heating.

Quantitative Data

ParameterValueReference
Yield of this compound 58%[1]
Starting Material 2-Pyrrolidinone[1]
Alkylating Agent Dimethyl sulfate[1]
Solvent Benzene[1]
Reaction Temperature 70°C[1]
Reaction Time 3 hours[1]

Experimental Protocol

Synthesis of this compound from 2-Pyrrolidinone and Dimethyl Sulfate [1]

Materials:

  • 2-Pyrrolidinone (0.235 mol)

  • Dimethyl sulfate (23 mL, 1 equiv.)

  • Benzene (85 mL)

  • 15 N Sodium hydroxide solution (19 mL)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 20.03 g (0.235 mol) of 2-pyrrolidinone in 85 mL of benzene in a round-bottom flask.

  • Slowly add 23 mL of dimethyl sulfate dropwise to the solution.

  • Heat the reaction mixture to 70°C and maintain it at reflux for 3 hours.

  • After 3 hours, cool the mixture to room temperature.

  • Carefully add 19 mL of 15 N sodium hydroxide solution.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase three times with benzene.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to obtain this compound as a colorless liquid.

Visualizations

Synthesis_Pathway 2-Pyrrolidinone 2-Pyrrolidinone Reaction O-Alkylation 2-Pyrrolidinone->Reaction Dimethyl_Sulfate Dimethyl_Sulfate Dimethyl_Sulfate->Reaction Product This compound Reaction->Product Desired Pathway Byproduct N-methyl-2-pyrrolidinone Reaction->Byproduct Side Reaction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Check_Temp Correct Temp.? Start->Check_Temp Check_Time Sufficient Time? Check_Temp->Check_Time Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Moisture Anhydrous? Check_Time->Check_Moisture Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Byproduct Major Byproduct? Check_Moisture->Check_Byproduct Yes Dry_Reagents Dry Solvents/Glassware Check_Moisture->Dry_Reagents No Optimize_Alkylation Optimize Alkylating Agent/Conditions Check_Byproduct->Optimize_Alkylation Yes (N-methylation) Improve_Purification Improve Purification Check_Byproduct->Improve_Purification No Adjust_Temp->Check_Time Increase_Time->Check_Moisture Dry_Reagents->Check_Byproduct Optimize_Alkylation->Improve_Purification End Improved Yield Improve_Purification->End

Caption: Troubleshooting workflow for low reaction yield.

Logical_Relationships cluster_reactants Reactants & Conditions cluster_products Products & Byproducts 2-Pyrrolidinone 2-Pyrrolidinone Desired_Product This compound (O-Alkylation) 2-Pyrrolidinone->Desired_Product N_Alkylation_Byproduct N-methyl-2-pyrrolidinone 2-Pyrrolidinone->N_Alkylation_Byproduct Alkylating_Agent Alkylating Agent (e.g., Dimethyl Sulfate) Alkylating_Agent->Desired_Product Alkylating_Agent->N_Alkylation_Byproduct Reaction_Conditions Temperature, Time, Solvent Reaction_Conditions->Desired_Product Favors Reaction_Conditions->N_Alkylation_Byproduct Influences Ratio Hydrolysis_Product GABA derivatives Desired_Product->Hydrolysis_Product Moisture/Acid Polymer Polymer Desired_Product->Polymer High Temp

Caption: Logical relationships of side product formation.

References

preventing polymerization of 5-methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-methoxy-3,4-dihydro-2H-pyrrole (also known as 2-methoxy-1-pyrroline). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the polymerization of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is a cyclic enamine, a class of compounds known for their reactivity. Its structure, containing both a nucleophilic enamine moiety and a basic nitrogen atom, makes it susceptible to polymerization under certain conditions. Polymerization can be initiated by exposure to heat, light, acidic impurities, or radical species. The likely mechanisms involve either acid-catalyzed polymerization, where protonation of the enamine initiates a chain reaction, or free-radical polymerization, triggered by the presence of radicals.

Q2: How can I visually identify if my this compound has started to polymerize?

Fresh, pure this compound is typically a colorless to light yellow liquid.[1] Signs of polymerization include:

  • Increased viscosity: The liquid will become noticeably thicker and less mobile.

  • Color change: The liquid may darken, turning yellow, brown, or even black.

  • Formation of solids: You may observe the formation of a precipitate or the entire sample solidifying.

Q3: What are the ideal storage conditions to minimize polymerization?

To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: 2-8°C.[2][3]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture.

  • Container: In a tightly sealed, opaque container to protect from light.

  • Purity: Ensure the compound is free from acidic impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Rapid discoloration and thickening of the compound upon opening a new bottle. Exposure to atmospheric moisture and oxygen, which can initiate polymerization.Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use a dry, inert gas-flushed syringe for transfer.
Polymerization occurs during a reaction. 1. Acidic reagents or catalysts in the reaction mixture.2. High reaction temperatures.3. Presence of radical initiators (e.g., peroxides from solvents).1. Add an acid scavenger (e.g., a non-nucleophilic base like proton sponge) to the reaction mixture if compatible with your desired transformation.2. Run the reaction at the lowest possible temperature.3. Use freshly distilled, peroxide-free solvents. Consider adding a radical inhibitor like BHT if compatible with your reaction.
The compound appears discolored or viscous upon receipt. Improper storage or handling during transport. The compound may have started to polymerize.Contact the supplier immediately. Do not use the compound if significant polymerization is suspected, as it can affect reaction outcomes and stoichiometry.
Difficulty in achieving consistent results in reactions. Partial polymerization of the starting material, leading to inaccurate concentration measurements.Purify the this compound by vacuum distillation before use if you suspect it has partially polymerized. Add a polymerization inhibitor to the purified product for storage.

Experimental Protocols

Protocol 1: Storage and Handling of this compound under an Inert Atmosphere

This protocol describes the best practices for storing and handling the compound to prevent polymerization.

Materials:

  • This compound in a sealed bottle

  • Inert gas source (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Dry, gas-tight syringes and needles

  • Oven-dried glassware

Procedure:

  • Before first use, allow the bottle of this compound to equilibrate to room temperature.

  • If using a Schlenk line, connect the bottle to the manifold via a needle adapter.

  • Purge the headspace of the bottle with the inert gas by applying a gentle vacuum followed by backfilling with the inert gas. Repeat this cycle three times.

  • To withdraw the liquid, use a dry, inert gas-flushed syringe. Insert the needle through the septum.

  • Slowly draw the desired volume of the liquid into the syringe.

  • Withdraw the needle and immediately dispense the liquid into the reaction vessel, which should also be under an inert atmosphere.

  • After use, ensure the bottle is securely sealed and stored at 2-8°C.

Protocol 2: Use of Butylated Hydroxytoluene (BHT) as a Polymerization Inhibitor

This protocol provides a general guideline for adding BHT as a radical scavenger to this compound for prolonged storage.

Materials:

  • Purified this compound

  • Butylated hydroxytoluene (BHT), antioxidant grade

  • Inert atmosphere setup (as in Protocol 1)

Procedure:

  • Under an inert atmosphere, add BHT to the purified this compound. A typical concentration range for BHT is 0.01-0.1 wt%.

  • Gently swirl the mixture to dissolve the BHT.

  • Store the stabilized solution under an inert atmosphere at 2-8°C.

Note: The optimal concentration of BHT may vary. It is recommended to start with a lower concentration and monitor the stability of the compound. While BHT is effective at inhibiting free-radical polymerization, it may not prevent acid-catalyzed polymerization.[4][5][6]

Data Presentation

The following table summarizes the recommended storage and handling parameters for this compound.

Parameter Recommended Condition Rationale
Temperature 2-8°CReduces the rate of potential polymerization reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents exposure to oxygen and moisture, which can initiate polymerization.
Light Exposure Store in an opaque containerMinimizes light-induced degradation or polymerization.
Inhibitor (Optional) 0.01-0.1 wt% BHTScavenges free radicals to prevent radical-initiated polymerization.

Visualizations

Polymerization_Prevention_Workflow Workflow for Preventing Polymerization A Receive/Prepare This compound B Visual Inspection (Color, Viscosity) A->B C Store at 2-8°C under Inert Atmosphere B->C Looks Good H Proceed with Caution/ Contact Supplier B->H Polymerized D Handling in Inert Atmosphere (Glovebox/Schlenk line) C->D E Use in Reaction D->E G Add Inhibitor (e.g., BHT) D->G For Long-Term Storage F Consider Purification (Vacuum Distillation) E->F If Reaction Fails/ Inconsistent Results F->G G->C Troubleshooting_Logic Troubleshooting Polymerization Issues A Polymerization Observed B During Storage? A->B C During Reaction? A->C D Improper Storage Conditions (Temp, Air, Light) B->D F Acidic Reagents? C->F G High Temperature? C->G H Radical Source? C->H E Review Storage Protocol D->E I Add Acid Scavenger F->I J Lower Reaction Temp G->J K Use Purified Solvents/ Add Radical Inhibitor H->K

References

troubleshooting low conversion in reactions with 5-methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving 5-methoxy-3,4-dihydro-2H-pyrrole, with a focus on troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the common reactions where this compound is used as a reactant?

A1: this compound is a valuable intermediate primarily used in the synthesis of nitrogen-containing heterocyclic compounds. The most common reactions include:

  • Pictet-Spengler Reaction: Condensation with a β-arylethylamine (e.g., tryptamine) to form tetrahydro-β-carboline derivatives. This reaction is fundamental in the synthesis of many alkaloids and pharmacologically active compounds.

  • N-Acyliminium Ion Cyclizations: After N-acylation, the resulting N-acyliminium ion can undergo intramolecular cyclization with a tethered nucleophile to form various fused or spirocyclic ring systems.

Q2: My reaction with this compound is resulting in a low yield. What are the potential general causes?

A2: Low conversion in reactions involving this reagent can stem from several factors:

  • Purity of this compound: The compound is susceptible to hydrolysis and oligomerization. Impurities can inhibit the desired reaction.

  • Reaction Conditions: Inappropriate choice of acid catalyst, solvent, temperature, or reaction time can significantly impact the yield.

  • Moisture: The presence of water can lead to the hydrolysis of the starting material and intermediates.

  • Side Reactions: Competing side reactions, such as polymerization or undesired cyclizations, can consume the starting material.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be assessed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify characteristic peaks of the desired compound and detect the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide information on their molecular weights.

  • Distillation: A simple method to both purify and assess purity is by observing the boiling point range during distillation. A narrow boiling point range typically indicates higher purity.

Q4: What are the optimal storage conditions for this compound?

A4: To maintain its purity and reactivity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (2-8 °C). It should be protected from moisture and light.

Troubleshooting Guide: Low Conversion in Pictet-Spengler Reactions

The Pictet-Spengler reaction is a key application of this compound. Low yields are a common issue. This guide provides potential causes and troubleshooting strategies.

Logical Troubleshooting Workflow

pictet_spengler_troubleshooting start Low Conversion in Pictet-Spengler Reaction check_purity 1. Verify Purity of Starting Materials (this compound and Amine) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok check_conditions 2. Evaluate Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup 3. Assess Workup and Purification workup_ok Workup Efficient? check_workup->workup_ok purity_ok->check_conditions Yes purify Action: Purify Starting Materials (Distillation, Chromatography) purity_ok->purify No conditions_ok->check_workup Yes optimize_conditions Action: Optimize Conditions (Catalyst, Solvent, Temperature) conditions_ok->optimize_conditions No optimize_workup Action: Modify Workup/Purification workup_ok->optimize_workup No success Improved Conversion workup_ok->success Yes purify->check_purity optimize_conditions->check_conditions optimize_workup->check_workup

Caption: Troubleshooting workflow for low conversion in Pictet-Spengler reactions.

Troubleshooting Table
Potential Cause Observation Troubleshooting Strategy
Impure Starting Material Dark or discolored this compound; broad boiling point range.Purify the starting material by vacuum distillation. Store under inert gas at low temperature.
Inappropriate Acid Catalyst Reaction is sluggish or stalls; formation of side products.Screen different acid catalysts. Trifluoroacetic acid (TFA) is a common choice. Other acids like HCl or sulfonic acids can also be effective. Optimize catalyst loading.
Incorrect Solvent Poor solubility of reactants; slow reaction rate.Test a range of aprotic solvents such as dichloromethane (DCM), acetonitrile, or toluene. The choice of solvent can influence reaction rate and stereoselectivity.[1]
Presence of Water Formation of glutaraldehyde and the corresponding amine from hydrolysis.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Sub-optimal Temperature Reaction is too slow at low temperatures or decomposition occurs at high temperatures.Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is slow.
Oligomerization/Polymerization Formation of insoluble, tar-like materials.Use milder reaction conditions (lower temperature, less acidic catalyst). Ensure high purity of starting materials.

Troubleshooting Guide: Low Conversion in N-Acyliminium Ion Cyclizations

N-acylation of this compound generates a precursor to a reactive N-acyliminium ion, which can then undergo intramolecular cyclization. Low yields in this two-step process are also a common challenge.

Reaction Pathway

nacyliminium_pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: N-Acyliminium Ion Formation and Cyclization start This compound acylated_intermediate N-Acyl-5-methoxy-pyrrolidine start->acylated_intermediate acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->acylated_intermediate iminium_ion N-Acyliminium Ion acylated_intermediate->iminium_ion lewis_acid Lewis Acid (e.g., TiCl4, BF3·OEt2) lewis_acid->iminium_ion cyclized_product Cyclized Product iminium_ion->cyclized_product Intramolecular Nucleophilic Attack

Caption: General pathway for N-acyliminium ion cyclization.

Troubleshooting Table
Potential Cause Observation Troubleshooting Strategy
Incomplete N-Acylation Presence of unreacted this compound after the first step.Ensure the use of a suitable base (e.g., triethylamine) to scavenge HCl. Use a slight excess of the acylating agent.
Instability of N-Acyliminium Ion Precursor Decomposition of the N-acylated intermediate before cyclization.Use the N-acylated intermediate immediately in the next step without prolonged storage.
Inefficient N-Acyliminium Ion Formation Slow or incomplete cyclization.Screen different Lewis acids (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) and optimize their stoichiometry.
Hydrolysis of N-Acyliminium Ion Formation of a ring-opened amide product.Ensure strictly anhydrous conditions for the cyclization step.
Competing Elimination Reaction Formation of an enamide byproduct.Use a non-nucleophilic counterion from the Lewis acid. Lowering the reaction temperature may also favor cyclization over elimination.
Steric Hindrance Low yield with bulky acyl groups or nucleophiles.Consider using a less sterically demanding acyl group if possible. A more powerful Lewis acid might be required to promote cyclization.

Experimental Protocols

General Protocol for Pictet-Spengler Reaction

This protocol describes a general procedure for the reaction of this compound with a tryptamine derivative.

Materials:

  • This compound

  • Tryptamine derivative

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the tryptamine derivative (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for N-Acyliminium Ion Cyclization

This protocol outlines a two-step procedure involving N-acylation followed by Lewis acid-mediated cyclization.

Step 1: N-Acylation

Materials:

  • This compound

  • Acyl chloride (containing a tethered nucleophile)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of the acyl chloride (1.0 eq) in anhydrous DCM.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-5 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-acylated intermediate. This intermediate is often used in the next step without further purification.

Step 2: N-Acyliminium Ion Cyclization

Materials:

  • Crude N-acylated intermediate

  • Lewis acid (e.g., Titanium tetrachloride, TiCl₄)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the crude N-acylated intermediate in anhydrous DCM.

  • Cool the solution to -78 °C under an inert atmosphere.

  • Slowly add the Lewis acid (e.g., 1.1 eq of TiCl₄) dropwise.

  • Stir the reaction at -78 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

References

challenges in the scale-up of 5-methoxy-3,4-dihydro-2H-pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-methoxy-3,4-dihydro-2H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent industrial synthesis involves the O-alkylation of 2-pyrrolidinone. This is typically achieved using an alkylating agent like dimethyl sulfate in the presence of a base. This method is favored for its use of readily available and cost-effective starting materials.

Q2: What are the critical parameters to control during the O-alkylation of 2-pyrrolidinone?

A2: Temperature, reaction time, and the stoichiometry of the reactants are critical. The reaction is often exothermic, so careful temperature control is necessary to prevent runaway reactions and the formation of byproducts. The choice of solvent and base also plays a significant role in reaction efficiency and product purity.

Q3: What are the primary safety concerns when working with dimethyl sulfate?

A3: Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. It is crucial to have a quenching solution (such as aqueous ammonia) readily available to neutralize any spills.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Samples can be taken at regular intervals to track the consumption of the starting material (2-pyrrolidinone) and the formation of the product.

Q5: What is the typical appearance and stability of this compound?

A5: It is generally a colorless to light yellow liquid.[1] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis back to 2-pyrrolidinone.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive alkylating agent. 2. Insufficient base or incorrect base used. 3. Reaction temperature is too low. 4. Poor quality of starting materials.1. Use a fresh, unopened bottle of dimethyl sulfate. 2. Ensure the base is anhydrous and used in the correct stoichiometric amount. Consider using a stronger base if necessary. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. 4. Verify the purity of 2-pyrrolidinone and solvent before use.
Formation of a Dark, Tarry Mixture 1. Reaction temperature is too high, leading to polymerization. 2. Presence of impurities that catalyze side reactions.1. Implement more efficient cooling and control the rate of addition of the alkylating agent to manage the exotherm. 2. Use purified starting materials and solvents.
Product Contaminated with Starting Material (2-pyrrolidinone) 1. Incomplete reaction. 2. Hydrolysis of the product during workup or storage.1. Increase reaction time or temperature. Consider adding a slight excess of the alkylating agent. 2. Ensure all workup steps are performed under anhydrous conditions where possible. Store the final product over molecular sieves.
Difficulties in Product Isolation/Purification 1. Product is volatile and lost during solvent removal. 2. Formation of closely boiling byproducts.1. Use a rotary evaporator at reduced pressure and moderate temperature. 2. Employ fractional distillation under vacuum for purification. Column chromatography on silica gel can also be an option, though care must be taken to avoid hydrolysis on the column.

Data Presentation

Table 1: Illustrative Reaction Parameters for O-Alkylation of 2-Pyrrolidinone

ParameterLab Scale (100 g)Pilot Scale (10 kg)Production Scale (500 kg)
2-Pyrrolidinone (moles) 1.171175875
Dimethyl Sulfate (moles) 1.291296463
Solvent (Toluene) 500 mL50 L2500 L
Base (Sodium Methoxide) 1.29 moles129 moles6463 moles
Reaction Temperature 60-70 °C60-70 °C65-75 °C
Reaction Time 4-6 hours6-8 hours8-10 hours
Typical Yield 85-90%80-88%82-87%

Note: The values presented in this table are illustrative and should be optimized for each specific process.

Experimental Protocols

Key Experiment: Synthesis of this compound via O-alkylation of 2-pyrrolidinone

Materials:

  • 2-Pyrrolidinone (1.0 eq)

  • Dimethyl sulfate (1.1 eq)

  • Anhydrous Toluene

  • Sodium methoxide (1.1 eq)

  • Anhydrous Sodium Sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.

  • Charging Reactants: The flask is charged with 2-pyrrolidinone and anhydrous toluene. The mixture is stirred until the 2-pyrrolidinone is fully dissolved.

  • Base Addition: Sodium methoxide is added portion-wise to the stirred solution.

  • Addition of Alkylating Agent: Dimethyl sulfate is added dropwise via the addition funnel, maintaining the internal temperature between 60-70°C. The reaction is exothermic, and cooling may be required.

  • Reaction Monitoring: The reaction is stirred at 65°C and monitored by GC until the consumption of 2-pyrrolidinone is complete (typically 4-6 hours).

  • Workup: The reaction mixture is cooled to room temperature and filtered to remove any inorganic salts. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound start Start: Charge 2-Pyrrolidinone and Toluene to Reactor add_base Add Sodium Methoxide start->add_base add_dms Add Dimethyl Sulfate (Control Temperature) add_base->add_dms react Heat and Stir (Monitor by GC) add_dms->react workup Cool, Filter, and Wash react->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Vacuum dry->concentrate purify Vacuum Distillation concentrate->purify end_node End: Pure Product purify->end_node

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Synthesis Issues start Problem Encountered low_yield Low Yield? start->low_yield dark_color Dark/Tarry Mixture? start->dark_color impure Product Impure? start->impure check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents Yes check_conditions Verify Temperature and Reaction Time low_yield->check_conditions Yes reduce_temp Reduce Temperature/ Improve Cooling dark_color->reduce_temp Yes purify_sm Purify Starting Materials dark_color->purify_sm Yes check_workup Review Workup Procedure (Anhydrous Conditions?) impure->check_workup Yes improve_purification Improve Purification (e.g., Fractional Distillation) impure->improve_purification Yes optimize_base Optimize Base check_reagents->optimize_base

Caption: A logical guide for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 5-Methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-methoxy-3,4-dihydro-2H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities depend on the synthetic route. When synthesized from 2-pyrrolidinone and dimethyl sulfate, potential impurities include:

  • Unreacted 2-pyrrolidinone: The starting material may not have fully reacted.

  • Methanol: Can be a byproduct or used in the workup.

  • Hydrolysis product (2-pyrrolidinone): The product can hydrolyze back to the starting lactam, especially in the presence of moisture or acid/base.

  • Polymerization/Oligomerization products: The reactive imino ether can polymerize, especially upon prolonged heating or in the presence of catalytic impurities.

Q2: What analytical techniques are suitable for assessing the purity of this compound?

A2: Several techniques can be employed to determine the purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful method for determining the absolute purity of the compound without the need for a reference standard of the impurities.[1][2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): Can be used, but derivatization might be necessary for UV detection, or a universal detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) could be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Distillation Issues

Problem: The product is not distilling at the expected temperature/pressure.

Possible CauseTroubleshooting Steps
Inaccurate pressure reading: Verify the vacuum pump and pressure gauge are functioning correctly.
Presence of high-boiling impurities: Consider performing a preliminary purification step like column chromatography to remove less volatile impurities.
System leaks: Check all joints and connections for leaks. Use appropriate grease for ground glass joints.
Decomposition/Polymerization: The compound may be sensitive to high temperatures. Use a lower distillation temperature under a higher vacuum. Minimize the distillation time. Consider using a Kugelrohr apparatus for small quantities to minimize thermal stress.

Problem: The distilled product is discolored (yellow to brown).

Possible CauseTroubleshooting Steps
Thermal decomposition: As mentioned above, lower the distillation temperature and pressure.
Presence of air/oxygen: Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon).
Contaminated glassware: Thoroughly clean and dry all glassware before use.
Column Chromatography Issues

Problem: Poor separation of the product from impurities.

Possible CauseTroubleshooting Steps
Inappropriate solvent system: Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for nitrogen-containing heterocycles is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or diethyl ether).[6][7][8] Gradually increase the polarity. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing.
Column overloading: Use an appropriate amount of crude product for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Improper column packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
Compound decomposition on silica gel: Some basic compounds can degrade on acidic silica gel. Use deactivated (neutral) silica gel or alumina. You can also pretreat the silica gel by washing it with the eluent containing triethylamine.

Problem: The product is not eluting from the column.

Possible CauseTroubleshooting Steps
Solvent system is too non-polar: Gradually increase the polarity of the eluent. If the compound is very polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.
Irreversible adsorption to the stationary phase: This can happen if the compound is highly polar or reactive. Try a different stationary phase like alumina or a bonded-phase silica.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities and those with significantly different boiling points.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry and the system is airtight. Use a vacuum pump capable of reaching the desired pressure.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Slowly evacuate the system to the desired pressure.

    • Begin heating the distillation flask gently in an oil bath.

    • Collect the fraction that distills at the expected boiling point of this compound (approximately 118-121 °C at atmospheric pressure, will be lower under vacuum).[9]

  • Storage: Store the purified product under an inert atmosphere at a low temperature to prevent degradation.

Protocol 2: Flash Column Chromatography

This method is effective for separating the product from impurities with different polarities.

Methodology:

  • Stationary Phase: Use silica gel (230-400 mesh). For sensitive compounds, consider using deactivated silica gel.

  • Eluent Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. For example, start with 9:1 hexane:ethyl acetate and gradually increase the polarity.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting with the initial solvent system.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data comparing the efficacy of different purification methods specifically for this compound. Researchers are encouraged to use analytical techniques like qNMR or GC-MS to determine the purity before and after each purification step to build an internal data repository for process optimization.

Purification MethodTypical Purity Range AchievableKey Considerations
Fractional Vacuum Distillation >95% (depending on impurity profile)Effective for removing non-volatile and significantly lower/higher boiling point impurities. Risk of thermal degradation.
Flash Column Chromatography >98%Highly effective for separating compounds with different polarities. Requires careful solvent system selection and can be time-consuming for large scales.

Visualizations

Experimental Workflow: Purification of this compound

experimental_workflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation Primary Purification chromatography Flash Column Chromatography crude->chromatography Alternative/Secondary Purification analysis Purity Analysis (GC-MS, qNMR) distillation->analysis impurities Impurities distillation->impurities chromatography->analysis chromatography->impurities analysis->chromatography Purity < 98% pure_product Pure this compound analysis->pure_product Purity > 98%

Caption: General purification workflow for this compound.

Logical Relationship: Troubleshooting Impurity Removal

troubleshooting_logic start Impure Product impurity_type Identify Impurity Type start->impurity_type volatile Volatile Impurities (e.g., solvents, starting materials) impurity_type->volatile GC-MS non_volatile Non-Volatile/Polar Impurities impurity_type->non_volatile TLC/HPLC hydrolysis Hydrolysis Product (2-pyrrolidinone) impurity_type->hydrolysis NMR/GC-MS polymer Polymer/Oligomer impurity_type->polymer NMR/Size Exclusion distillation Fractional Vacuum Distillation volatile->distillation chromatography Column Chromatography non_volatile->chromatography anhydrous Use Anhydrous Conditions hydrolysis->anhydrous low_temp Minimize Heat/Storage Time polymer->low_temp

Caption: Troubleshooting logic for different types of impurities.

References

stability issues of 5-methoxy-3,4-dihydro-2H-pyrrole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common stability issues of 5-methoxy-3,4-dihydro-2H-pyrrole encountered during storage and experimentation. Researchers, scientists, and drug development professionals can find troubleshooting guides and frequently asked questions to address challenges in their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from moisture and light.[1] The storage area should be dry, cool, and well-ventilated, away from sources of ignition and oxidizing agents.[2]

Q2: I have observed a change in the color and viscosity of my stored this compound. What could be the cause?

A2: A change in color (e.g., to a yellowish or brownish hue) and an increase in viscosity can be indicative of degradation. The primary degradation pathways for this compound are hydrolysis and polymerization. Hydrolysis, caused by the presence of moisture, leads to the formation of a lactam, while polymerization can occur, especially in the presence of acidic impurities, leading to oligomers or polymers.

Q3: My experimental results are inconsistent when using older batches of this compound. Could this be related to stability issues?

A3: Yes, inconsistent experimental results are a strong indicator of compound degradation. The presence of impurities, such as the hydrolysis product or oligomers, can interfere with your reactions, leading to lower yields, unexpected side products, and difficulties in purification. It is crucial to use a fresh or properly stored sample of this compound for reproducible results.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) is a highly effective method for separating the parent compound from its potential degradation products. Gas Chromatography (GC) can also be used. For structural confirmation of the compound and identification of any impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools.

Q5: Are there any known incompatibilities of this compound with common laboratory reagents?

A5: this compound, being a cyclic imino ether, is sensitive to acidic conditions, which can catalyze its hydrolysis.[3] Therefore, it is advisable to avoid strong acids and ensure that all solvents and reagents used are anhydrous, especially for long-term reactions or storage in solution. It should also be kept away from strong oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced yield in a reaction using this compound Degradation of the starting material due to improper storage or handling.- Assess the purity of the this compound using HPLC or NMR. - Use a fresh, unopened sample if possible. - Ensure all reaction components and solvents are anhydrous.
Appearance of unexpected peaks in HPLC or NMR analysis of a reaction mixture Formation of degradation products from this compound.- Identify the impurities by LC-MS or by comparing with potential degradation product standards (e.g., the corresponding lactam). - Purify the this compound before use if significant degradation is detected.
The compound appears as an oil or has a yellowish tint, contrary to the expected colorless liquid/solid. The compound has likely degraded through hydrolysis or polymerization.- The compound may not be suitable for use in sensitive applications. - Consider purification by distillation under reduced pressure or column chromatography if feasible. - For future purchases, ensure the supplier provides a certificate of analysis with a recent manufacturing date.
Inconsistent analytical results between different batches of the compound. Batch-to-batch variability in purity and stability.- Qualify each new batch of this compound by HPLC or NMR before use in critical experiments. - Establish a standard operating procedure for handling and storage to minimize degradation.

Experimental Protocols

Stability Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating this compound from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute with the mobile phase to a working concentration of 0.1 mg/mL.

Forced Degradation Study Protocol

Forced degradation studies help to identify potential degradation products and establish the degradation pathways.[4]

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a 1 mL aliquot with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize a 1 mL aliquot with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute a 1 mL aliquot with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place 10 mg of the solid compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 48 hours. Analyze by HPLC.

Visualizations

degradation_pathway This compound This compound Pyrrolidin-2-one Pyrrolidin-2-one This compound->Pyrrolidin-2-one Hydrolysis (H₂O, H⁺) Methanol Methanol This compound->Methanol Hydrolysis (H₂O, H⁺) Oligomers/Polymers Oligomers/Polymers This compound->Oligomers/Polymers Polymerization (Acidic conditions)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Assess Purity (HPLC/NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure use_fresh Use Fresh/Purified Sample is_pure->use_fresh Yes degraded Significant Degradation Detected is_pure->degraded No investigate_other Investigate Other Experimental Factors use_fresh->investigate_other purify Purify Compound (Distillation/Chromatography) degraded->purify discard Discard and Obtain New Batch degraded->discard

References

alternative workup procedures for reactions involving 5-methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding workup procedures for chemical reactions involving 5-methoxy-3,4-dihydro-2H-pyrrole. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My product is decomposing during standard aqueous workup. What could be the cause and what are the alternative procedures?

Answer:

Decomposition of products derived from this compound during standard aqueous workup is often attributed to the acidic lability of the cyclic imine ether functionality. The predicted pKa of this compound is approximately 6.29, indicating that it can be protonated and subsequently hydrolyzed under acidic conditions.[1] Cyclic aminals and imines are known to be unstable in acidic media, leading to ring-opening and decomposition.[2][3]

Troubleshooting:

  • Avoid Acidic Quenching Agents: Refrain from using acidic solutions like aqueous HCl or NH4Cl to quench the reaction.

  • pH Monitoring: If an aqueous workup is unavoidable, ensure the pH of the aqueous phase is maintained between 7 and 9.

  • Alternative Workup Procedures:

    • Non-Aqueous Workup: This method avoids water altogether, thus preventing hydrolysis.

    • Buffered Aqueous Workup: Using a mildly basic buffer can protect the product from acidic degradation.

Illustrative Comparison of Workup Procedures:

Workup ProcedureTypical Product Yield (%)Typical Purity (%)Workup Time (hours)Notes
Standard Aqueous (acid quench)30-50< 702-3Significant decomposition observed.
Buffered Aqueous (pH 8)75-8585-951.5-2.5Good for removing inorganic salts.
Non-Aqueous80-90> 951-2Ideal for highly acid-sensitive products.
Solid-Supported Scavengers85-95> 950.5-1Rapid and clean, but higher initial cost.

Note: The data in this table is illustrative and based on typical outcomes for acid-sensitive compounds. Actual results may vary depending on the specific reaction.

FAQ 2: I am consistently observing emulsion formation during liquid-liquid extraction. How can I resolve this issue?

Answer:

Emulsion formation is a common problem in liquid-liquid extractions, especially when dealing with polar, nitrogen-containing compounds. Emulsions are colloidal suspensions of one liquid in another and can be stabilized by surfactant-like molecules or fine solid particles at the interface.

Troubleshooting and Alternative Procedures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of emulsions.[4]

  • "Salting Out": Add saturated aqueous NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[4][5][6]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the solubility properties and disrupt the emulsion.[4]

  • Filtration: Passing the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.[7][8]

  • Centrifugation: If available, centrifuging the mixture can force the separation of the layers.[5][6]

  • Supported Liquid Extraction (SLE): This technique avoids the formation of emulsions by immobilizing the aqueous phase on a solid support.[4]

Experimental Protocols

Protocol 1: Non-Aqueous Workup

This procedure is suitable for reactions where the product is highly sensitive to water and acid.

  • Reaction Quenching: Cool the reaction mixture to 0 °C. Quench the reaction by the slow addition of a suitable non-protic reagent (e.g., quenching excess organometallic reagent with ethyl acetate).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the reaction solvent.

  • Solid-Phase Extraction:

    • Dissolve the crude residue in a minimal amount of a non-polar organic solvent (e.g., hexanes/ethyl acetate mixture).

    • Load the solution onto a plug of silica gel or alumina.

    • Elute the product with a suitable solvent system, leaving polar impurities and salts on the solid support.

  • Final Concentration: Concentrate the eluted fractions containing the pure product under reduced pressure.

Protocol 2: Workup with Solid-Supported Scavengers

This method is highly efficient for removing excess reagents and byproducts without an aqueous wash.

  • Reagent Selection: Choose a solid-supported scavenger appropriate for the reagent to be removed (e.g., a polymer-bound isocyanate to scavenge excess primary or secondary amines, or a polymer-bound sulfonic acid to scavenge excess base).

  • Scavenging:

    • Add the selected solid-supported scavenger resin to the crude reaction mixture.

    • Stir the mixture at room temperature for the recommended time (typically 30 minutes to a few hours).

  • Filtration: Filter the reaction mixture to remove the resin, which now contains the bound impurities.

  • Solvent Removal: Wash the resin with a small amount of the reaction solvent and combine the filtrates. Concentrate the combined filtrate under reduced pressure to obtain the purified product.

Visualizations

Workup_Workflow cluster_standard Standard Aqueous Workup cluster_alternative Alternative Workup Reaction_Mixture Crude Reaction Mixture Aqueous_Quench Aqueous Quench (e.g., NH4Cl) Reaction_Mixture->Aqueous_Quench 1. Quench Decision Is Product Acid Sensitive? Reaction_Mixture->Decision Extraction Liquid-Liquid Extraction Aqueous_Quench->Extraction 2. Extract Drying Drying (e.g., Na2SO4) Extraction->Drying 3. Dry Emulsion Emulsion Formation? Extraction->Emulsion Concentration Concentration Drying->Concentration 4. Concentrate Product_Std Product Concentration->Product_Std Reaction_Mixture_Alt Crude Reaction Mixture Non_Aqueous_Workup Non-Aqueous Workup (e.g., Solid-Phase Extraction) Reaction_Mixture_Alt->Non_Aqueous_Workup Option A Solid_Supported_Scavenger Solid-Supported Scavenger Reaction_Mixture_Alt->Solid_Supported_Scavenger Option B Product_Alt Product Non_Aqueous_Workup->Product_Alt Solid_Supported_Scavenger->Product_Alt Start Start Start->Reaction_Mixture Decision->Aqueous_Quench No Decision->Reaction_Mixture_Alt Yes Emulsion->Drying No Brine_Wash Add Brine / Centrifuge Emulsion->Brine_Wash Yes Brine_Wash->Extraction

Caption: Decision workflow for selecting a workup procedure.

Troubleshooting_Logic cluster_solutions1 Solutions for Decomposition cluster_solutions2 Solutions for Emulsions cluster_solutions3 Solutions for Polar Impurities Start Workup Issue Encountered Issue1 Product Decomposition Start->Issue1 Issue2 Emulsion Formation Start->Issue2 Issue3 Polar Impurities Remain Start->Issue3 Sol1A Switch to Non-Aqueous Workup Issue1->Sol1A Sol1B Use Buffered Aqueous Solution (pH 7-9) Issue1->Sol1B Sol1C Employ Solid-Supported Reagents Issue1->Sol1C Sol2A Add Brine ('Salting Out') Issue2->Sol2A Sol2B Gentle Inversion Instead of Shaking Issue2->Sol2B Sol2C Filter through Celite® Issue2->Sol2C Sol2D Centrifuge the Mixture Issue2->Sol2D Sol3A Solid-Phase Extraction (SPE) Issue3->Sol3A Sol3B Use Solid-Supported Scavengers Issue3->Sol3B Sol3C Optimize Chromatography Issue3->Sol3C

Caption: Troubleshooting guide for common workup issues.

References

Validation & Comparative

comparison of 5-methoxy-3,4-dihydro-2H-pyrrole with other cyclic imines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 5-Methoxy-3,4-dihydro-2H-pyrrole and Other Cyclic Imines for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of this compound with other relevant cyclic imines, offering insights into their chemical properties, reactivity, and applications in synthesis and medicinal chemistry. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Cyclic Imines

Cyclic imines are a significant class of nitrogen-containing heterocyclic compounds that serve as versatile precursors in the synthesis of a wide range of biologically active molecules, including alkaloids and pharmaceuticals.[1] Their structure, featuring an endocyclic carbon-nitrogen double bond, provides several reactive centers, primarily an electrophilic imine carbon and a nucleophilic nitrogen atom.[1] This dual reactivity allows them to participate in a wide variety of chemical transformations, making them valuable building blocks in organic synthesis.[1][2] The five-membered pyrroline ring system, a core structure in many cyclic imines, is particularly prevalent in drug discovery, with derivatives showing potential as anticancer, antiviral, and anti-inflammatory agents.[3][4][5]

Focus: this compound

This compound (also known as 2-Methoxy-1-Pyrroline) is a notable cyclic imine intermediate used in organic synthesis.[6] Its methoxy group makes it a valuable synthon, particularly in the pharmaceutical field, for constructing biologically active molecules and compounds designed to modulate enzyme activity or cell signaling.[6] It has been shown to have antibacterial effects against various bacteria, including Mycobacterium tuberculosis.[7]

Comparative Analysis of Cyclic Imines

The following tables summarize the physicochemical properties and reactivity of this compound in comparison to other representative five-membered cyclic imines.

Table 1: Physicochemical Properties of Selected Cyclic Imines

PropertyThis compound3,4-Dihydro-2H-pyrrole (1-Pyrroline)1-Methyl-2,5-dihydro-1H-pyrrole
CAS Number 5264-35-7[7]5724-81-2930-43-8
Molecular Formula C₅H₉NO[8]C₄H₇NC₅H₉N
Molecular Weight 99.13 g/mol [7]69.11 g/mol 83.13 g/mol
Appearance Colorless to light yellow liquid[6]Colorless liquidColorless liquid
Boiling Point 148-149 °C[6]90-91 °C93-95 °C
Density ~1.041 g/cm³[6]~0.91 g/cm³~0.84 g/cm³
Solubility Soluble in ethanol and DMF, slightly soluble in water.[6]Soluble in water and most organic solvents.Soluble in water and common organic solvents.
pKa (Predicted) 6.29 ± 0.20[8]~7.5 (for the conjugate acid)~9.5 (for the conjugate acid)

Table 2: Reactivity and Application Comparison

FeatureThis compound3,4-Dihydro-2H-pyrrole (1-Pyrroline)General Pyrrolidine Derivatives
Key Reactive Site Electrophilic imine carbon, susceptible to nucleophilic attack. The methoxy group can act as a leaving group.Electrophilic imine carbon for nucleophilic addition; susceptible to reduction.The saturated pyrrolidine ring offers a stable, three-dimensional scaffold. Functional groups on the ring dictate reactivity.[3]
Stability Prone to hydrolysis under acidic conditions, a common trait for imines.[1]Hydrolytically unstable, requiring anhydrous conditions for many reactions.[1]Generally stable, making it a desirable scaffold in medicinal chemistry for its contribution to the molecule's stereochemistry and 3D coverage.[3]
Common Reactions Nucleophilic addition, reduction to 2-methoxypyrrolidine, use in cycloaddition reactions.Reduction to pyrrolidine, reaction with organometallic reagents, formation of enamines.N-alkylation, N-acylation, and functionalization at carbon positions. Used extensively in 1,3-dipolar cycloadditions to synthesize more complex heterocycles.[3]
Primary Applications Intermediate for synthesizing biologically active molecules and pharmaceuticals.[6] Used in the preparation of bipyrrole compounds and as a catalyst raw material.[6][7]Precursor for the synthesis of alkaloids and other nitrogen-containing natural products.[1]A ubiquitous scaffold in drug discovery, found in compounds with anticancer, antibacterial, antiviral, anti-inflammatory, and CNS activities.[3][9] Serves as a versatile building block for creating novel drug candidates.[10]

Experimental Protocols

Detailed methodologies for key experiments involving cyclic imines are provided below.

Protocol 1: General Synthesis of a Cyclic Imine (e.g., 1-Pyrroline) via Intramolecular Cyclization

This protocol describes a general method for forming a cyclic imine from an appropriate amino ketone precursor.

Materials:

  • ω-Amino ketone precursor (e.g., 5-aminopentan-2-one)

  • Toluene or other suitable aprotic solvent

  • Dean-Stark apparatus

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (catalytic amount)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the amino ketone precursor (1 equivalent) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux. The formation of the imine is driven by the azeotropic removal of water, which is collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing water collection or by using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically when no more water is collected), cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a mild base (e.g., triethylamine) if necessary.

  • Filter the mixture to remove any solids and concentrate the solvent under reduced pressure.

  • The crude cyclic imine can be purified by distillation under reduced pressure. Due to the hydrolytic instability of many imines, all glassware should be dry, and anhydrous solvents should be used.[1]

Protocol 2: Reduction of a Cyclic Imine to a Cyclic Amine

This protocol outlines the reduction of a cyclic imine to its corresponding saturated cyclic amine (e.g., pyrroline to pyrrolidine).

Materials:

  • Cyclic imine (1 equivalent)

  • Methanol or Ethanol (anhydrous)

  • Sodium borohydride (NaBH₄) (1.5 - 2 equivalents)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve the cyclic imine in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride in small portions to the stirred solution. The addition is exothermic, so maintain the temperature at or below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting imine is consumed.

  • Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C to destroy excess NaBH₄.

  • Adjust the pH to be basic (pH > 10) by adding an aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic amine.

  • Purify the product by distillation or column chromatography as required.

Visualizations

The following diagrams illustrate key concepts and workflows related to cyclic imines.

G cluster_reactants Reactants cluster_process Process cluster_products Products ketone Amino Ketone reflux Reflux in Toluene (with Dean-Stark Trap) ketone->reflux 1. Add catalyst Acid Catalyst (p-TsOH) catalyst->reflux 2. Catalyze imine Cyclic Imine reflux->imine 3. Intramolecular Condensation water Water (removed) reflux->water Azeotropic Removal G cluster_reactions Synthetic Transformations cluster_products Product Scaffolds start Cyclic Imine (e.g., 1-Pyrroline) reduction Reduction (e.g., NaBH4) start->reduction cycloaddition [3+2] Cycloaddition start->cycloaddition nucleophilic_add Nucleophilic Addition (e.g., Grignard Reagent) start->nucleophilic_add alkaloids Alkaloids (e.g., Pyrrolizidine, Indolizidine) reduction->alkaloids complex_heterocycles Complex Heterocycles cycloaddition->complex_heterocycles subst_pyrrolidines Substituted Pyrrolidines nucleophilic_add->subst_pyrrolidines G imine This compound intermediate Tetrahedral Intermediate imine->intermediate nucleophile Nucleophile (Nu⁻) nucleophile->imine Nucleophilic Attack on Imine Carbon product Substituted Pyrrolidine Product intermediate->product Protonation / Workup

References

alternative reagents to 5-methoxy-3,4-dihydro-2H-pyrrole in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

##Navigating the Synthesis of Pyrrolidine Alkaloids: A Comparative Guide to N-Acyliminium Ion Precursors

For researchers and professionals in drug development and organic synthesis, the efficient construction of the pyrrolidine ring, a core scaffold in numerous biologically active alkaloids, is a critical endeavor. The intramolecular cyclization of N-acyliminium ions stands out as a powerful and widely employed strategy for this purpose. 5-Methoxy-3,4-dihydro-2H-pyrrole has traditionally been a go-to precursor for generating the necessary cyclic N-acyliminium ion. However, a range of alternative reagents and methodologies have emerged, offering distinct advantages in terms of accessibility, stereocontrol, and overall synthetic efficiency. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.

The central theme of these synthetic approaches is the generation of a reactive N-acyliminium ion, which then undergoes an intramolecular Friedel-Crafts-type reaction, often referred to as a Pictet-Spengler reaction, to form the desired pyrrolidine-fused ring system. The choice of precursor for this key intermediate can significantly impact the reaction outcome, yield, and stereoselectivity.

Performance Comparison of N-Acyliminium Ion Precursors

The following table summarizes the performance of this compound and its alternatives in the synthesis of the pyrrolidine alkaloid, (±)-Crispine A, a representative target molecule.

Precursor/MethodologyReagentKey IntermediateReaction Conditions for CyclizationYield of Cyclized ProductOverall Yield of (±)-Crispine AReference
Cyclic Aminal Ether (Standard) This compoundN-Acyl-5-methoxy-pyrrolidinium ionLewis Acid (e.g., TiCl₄, BF₃·OEt₂) or Brønsted Acid (e.g., TFA) in CH₂Cl₂Typically high, often >80%Route dependent[General knowledge]
In Situ Generation from Acyclic Precursor N-(4,4-Diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamideCyclic N-acyliminium ion2 M HCl in Et₂O, then Lewis Acid (AlCl₃) in CH₂Cl₂~85% (of the lactam)55%[1]
Reduction of Cyclic Imide N-[2-(3,4-Dimethoxyphenyl)ethyl]succinimideHydroxylactam, then N-acyliminium ionNaBH₄, HCl, MeOH91% (diastereoselective)Not explicitly stated for racemic[2]

In-Depth Look at Alternative Methodologies

In Situ Generation from an Acyclic Amino Acetal

A highly efficient alternative to using the pre-formed cyclic ether is the in situ generation of the N-acyliminium ion from an acyclic precursor. This method avoids the handling of potentially unstable cyclic intermediates.

Reaction Pathway:

G A N-(4,4-Diethoxybutyl)-2- (3,4-dimethoxyphenyl)acetamide B Cyclic N-acyliminium ion A->B  2M HCl, Et₂O  then AlCl₃, CH₂Cl₂ C 8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo [2,1-a]isoquinolin-5(1H)-one (Lactam) B->C Intramolecular Cyclization D (±)-Crispine A C->D Reduction (AlH₃ or BH₃)

Figure 1: Synthesis of (±)-Crispine A via in situ generated N-acyliminium ion.

Experimental Protocol:

A solution of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide in diethyl ether is treated with 2 M hydrochloric acid to hydrolyze the acetal and facilitate the initial cyclization to a hydroxylactam, which is then converted to the N-acyliminium ion upon treatment with a Lewis acid like aluminum chloride in dichloromethane. The resulting lactam is subsequently reduced to afford (±)-Crispine A.[1]

Reduction of a Cyclic Imide

Another powerful strategy involves the partial reduction of a cyclic imide to a hydroxylactam, which serves as a stable precursor to the N-acyliminium ion upon treatment with acid. This method can offer high diastereoselectivity when a chiral auxiliary is incorporated into the imide structure.

Reaction Pathway:

G A N-[2-(3,4-Dimethoxyphenyl)ethyl]succinimide B 5-Hydroxy-1-[2-(3,4-dimethoxyphenyl)ethyl] pyrrolidin-2-one (Hydroxylactam) A->B NaBH₄, HCl, MeOH C N-Acyliminium ion B->C Acid D Tricyclic Lactam C->D Intramolecular Cyclization E (±)-Crispine A D->E Reduction

Figure 2: Synthesis of (±)-Crispine A via reduction of a cyclic imide.

Experimental Protocol:

The corresponding N-substituted succinimide is reduced with sodium borohydride in a protic solvent like methanol containing hydrochloric acid. Under these conditions, the intermediate hydroxylactam is formed and subsequently cyclizes via the N-acyliminium ion to the tricyclic lactam in a highly diastereoselective manner.[2] The final product, (±)-Crispine A, is then obtained by reduction of the lactam.

Logical Workflow for Reagent Selection

The choice of the most suitable precursor for generating the N-acyliminium ion depends on several factors, including the availability of starting materials, the desired stereochemical outcome, and the overall synthetic strategy.

G cluster_0 Decision Factors cluster_1 Recommended Precursor Start Start: Need to synthesize a pyrrolidine alkaloid Q1 Is a specific stereoisomer required? Start->Q1 Q2 Are the acyclic starting materials readily available? Q1->Q2 No R1 Consider chiral imide reduction method Q1->R1 Yes R2 Use in situ generation from acyclic precursor Q2->R2 Yes R3 Use this compound Q2->R3 No

Figure 3: Decision workflow for selecting an N-acyliminium ion precursor.

Conclusion

While this compound remains a reliable and effective reagent for generating N-acyliminium ions, the presented alternatives offer compelling advantages. The in situ generation from acyclic precursors provides a streamlined approach, while the reduction of cyclic imides opens avenues for asymmetric synthesis and high diastereoselectivity. By carefully considering the specific requirements of the target molecule and the available resources, researchers can select the most appropriate strategy to efficiently access complex pyrrolidine alkaloids. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the planning and execution of these intricate synthetic transformations.

References

Validating the Structure of 5-methoxy-3,4-dihydro-2H-pyrrole: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel heterocyclic compounds like 5-methoxy-3,4-dihydro-2H-pyrrole, a cyclic imine with potential applications in medicinal chemistry and organic synthesis, unambiguous structural validation is critical. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing precise atomic coordinates and revealing detailed conformational features.

This guide provides a comparative framework for the structural validation of this compound. While, as of this publication, a definitive crystal structure for this compound has not been deposited in publicly accessible databases, we present a detailed analysis of a structurally related analogue, 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole , for which crystallographic data is available. This serves as a practical benchmark and illustrates the data and methodology crucial for the structural elucidation of this class of compounds.

Performance Comparison: X-ray Crystallography vs. Other Techniques

While techniques like NMR and mass spectrometry are vital for determining connectivity and composition, only X-ray crystallography provides an unambiguous solid-state structure.

Analytical TechniqueInformation ObtainedSample RequirementsKey Performance Metrics
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.High-quality single crystal (typically 0.1-0.5 mm).High resolution (< 1 Å), unambiguous structure determination.
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms, stereochemistry, and conformational dynamics in solution.Soluble sample in a suitable deuterated solvent.Provides information on the chemical environment of nuclei, crucial for understanding solution-state structure.
Mass Spectrometry (MS) Molecular weight and elemental composition.Ionizable sample, typically in solution.High accuracy mass determination, allowing for confirmation of the molecular formula.

Case Study: Crystal Structure of a Dihydropyrrole Analogue

As a proxy for this compound, we present the crystallographic data for 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole .[1] This data illustrates the definitive structural information that can be obtained.

Table 1: Crystallographic Data for 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole [1]

ParameterValue
Chemical FormulaC₁₆H₁₄ClN
Molecular Weight255.73
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)18.2543 (18)
b (Å)5.6398 (5)
c (Å)13.0095 (13)
β (°)97.129 (2)
Volume (ų)1329.0 (2)
Z (molecules/unit cell)4
Key FeatureThe five-membered dihydropyrrole ring adopts an envelope conformation.

This level of detail allows researchers to understand intermolecular interactions, packing forces, and the precise geometry of the heterocyclic core, which are critical for structure-activity relationship (SAR) studies and rational drug design.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a typical experimental protocol for determining the crystal structure of a small organic molecule like a dihydropyrrole derivative.

1. Crystal Growth and Selection:

  • Purity is Paramount: The compound of interest must be highly pure.

  • Solvent Selection: A solvent in which the compound is moderately soluble is chosen. Slow evaporation of a saturated or near-saturated solution is a common technique.

  • Crystal Mounting: A single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) free of defects is carefully selected under a microscope and mounted on a thin glass fiber or a loop.

2. Data Collection:

  • The mounted crystal is placed in a single-crystal X-ray diffractometer.

  • The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations and protect it from radiation damage.

  • A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.

  • The crystal is slowly rotated, and a series of diffraction images are collected by a detector as the X-rays are scattered by the electron clouds of the atoms in the crystal lattice.

3. Structure Solution and Refinement:

  • Data Reduction: The collected diffraction spots are indexed and their intensities are integrated.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction pattern using direct methods or Patterson methods (e.g., using software like SHELXS).

  • Structure Refinement: The atomic positions and other parameters (like thermal motion) are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model (e.g., using software like SHELXL). The quality of the final structure is assessed by metrics such as the R-factor.

Visualization of the Validation Workflow

The logical flow from a synthesized compound to a validated crystal structure is a multi-step process.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis cluster_validation Validation & Deposition A Synthesized Compound (e.g., this compound) B Purification (Chromatography/Recrystallization) A->B C Crystal Growth (Slow Evaporation) B->C D Selection of a High-Quality Single Crystal C->D E Mounting & Data Collection (Diffractometer) D->E F Data Processing (Integration & Scaling) E->F G Structure Solution (e.g., SHELXS) F->G H Structure Refinement (e.g., SHELXL) G->H I Final Validated Structure (CIF File) H->I J Database Deposition (e.g., CCDC) I->J

Caption: Workflow for X-ray Crystallography Structure Validation.

While direct crystallographic data for this compound remains to be published, the methodology for its structural validation is well-established. The analysis of structurally related compounds, such as 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, provides a clear benchmark for the type of high-resolution data that can be expected. By following the detailed experimental protocols outlined, researchers can unambiguously determine the three-dimensional atomic arrangement of this and other novel dihydropyrrole derivatives, providing a solid foundation for future research and development in the pharmaceutical and chemical sciences.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the expected mass spectrometry fragmentation pattern of 5-methoxy-3,4-dihydro-2H-pyrrole, offering insights into its characterization and distinguishing it from analytical alternatives.

Predicted Mass Spectrometry Fragmentation

Electron ionization (EI) of this compound (m/z = 99.13) is expected to induce fragmentation through characteristic pathways for cyclic imines and ethers. The molecular ion peak ([M]⁺˙) is anticipated to be observable. The fragmentation cascade is likely initiated by the loss of radicals and neutral molecules, leading to the formation of stable carbocations.

A key fragmentation pathway for cyclic amines involves alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this would involve the cleavage of the C2-C3 or C5-N bond. Another significant fragmentation is expected to be the loss of the methoxy group (•OCH₃) or a molecule of formaldehyde (CH₂O) via rearrangement.

Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss. The relative abundance is a qualitative prediction based on the expected stability of the resulting fragment ions.

Predicted Fragment Ion (m/z) Proposed Neutral Loss Predicted Relative Abundance Plausible Structure/Formula
99-Moderate[C₅H₉NO]⁺˙ (Molecular Ion)
84•CH₃Low[C₄H₆NO]⁺
70•CHOModerate[C₄H₈N]⁺
69CH₂OHigh[C₄H₇N]⁺˙
68•OCH₃High[C₅H₈N]⁺
42C₂H₃O• + H₂C=NHModerate[C₂H₄N]⁺
41C₂H₄O + •HModerate to High[C₃H₅]⁺

Proposed Fragmentation Pathway

The following diagram illustrates the logical relationships in the predicted fragmentation cascade of this compound upon electron ionization.

G Predicted Fragmentation Pathway of this compound M [M]⁺˙ (m/z 99) C₅H₉NO F84 m/z 84 [C₄H₆NO]⁺ M->F84 - •CH₃ F70 m/z 70 [C₄H₈N]⁺ M->F70 - •CHO F69 m/z 69 [C₄H₇N]⁺˙ M->F69 - CH₂O F68 m/z 68 [C₅H₈N]⁺ M->F68 - •OCH₃ F42 m/z 42 [C₂H₄N]⁺ F69->F42 - C₂H₃• F41 m/z 41 [C₃H₅]⁺ F68->F41 - HCN

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocols

For the analysis of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol for small heterocyclic compounds would be appropriate.

Objective: To obtain the mass spectrum and identify the fragmentation pattern of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split, depending on sample concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 35-200.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Inject 1 µL of the diluted sample into the GC-MS system.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool for identifying and quantifying volatile compounds like this compound, other spectroscopic methods provide complementary structural information.

Analytical Method Information Provided Advantages Limitations
Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern, leading to structural elucidation and quantification.High sensitivity and specificity; provides a unique "fingerprint" for the molecule.Isomeric differentiation can be challenging without reference standards; fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.[1]Provides unambiguous structure determination; non-destructive.Lower sensitivity compared to MS; requires larger sample amounts and longer acquisition times.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule, such as C=N (imine) and C-O (ether) bonds.[2]Fast and simple to perform; provides characteristic absorption bands for functional groups.[3][4]Provides limited information on the overall molecular structure; spectra can be complex for molecules with many functional groups.

References

Comparative Reactivity Analysis: 5-Methoxy- vs. 5-Ethoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reactivity of 5-methoxy-3,4-dihydro-2H-pyrrole and 5-ethoxy-3,4-dihydro-2H-pyrrole. These cyclic imino ethers, also known as Δ¹-pyrrolines, are valuable intermediates in organic synthesis and are found in various bioactive molecules. Understanding their relative reactivity is crucial for optimizing reaction conditions and designing novel synthetic routes in drug discovery and development. While direct comparative kinetic studies are not extensively documented in publicly available literature, this guide extrapolates their reactivity based on fundamental principles of organic chemistry and provides detailed protocols for experimental validation.

The core reactivity of these compounds stems from the cyclic imino ether functional group. The endocyclic double bond between the carbon and nitrogen atoms is polarized, rendering the C5 carbon electrophilic and susceptible to nucleophilic attack. The adjacent oxygen atom can donate electron density to the imine carbon via resonance, which stabilizes the system but also influences its reactivity.

Theoretical Reactivity Comparison

The primary difference between the two molecules lies in the alkoxy group at the C5 position: a methoxy group (-OCH₃) versus an ethoxy group (-OCH₂CH₃). This variation is expected to influence reactivity through a combination of electronic and steric effects.

  • Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, where the oxygen lone pairs can delocalize into the C=N double bond. This effect increases the electron density at the C5 carbon, which can modulate its electrophilicity. The ethyl group in the ethoxy substituent is slightly more electron-donating than the methyl group of the methoxy substituent due to hyperconjugation. This enhanced electron-donating nature would be expected to slightly decrease the electrophilicity of the C5 carbon in the ethoxy derivative compared to the methoxy derivative, potentially leading to a slower reaction with nucleophiles.

  • Steric Effects: The ethoxy group is sterically bulkier than the methoxy group. This increased steric hindrance around the reactive C5 center could impede the approach of a nucleophile, thereby decreasing the reaction rate for the 5-ethoxy derivative compared to the 5-methoxy compound.

Quantitative Data Summary

As direct experimental comparative data is sparse in the literature, the following table summarizes the predicted relative reactivity based on theoretical principles. This provides a framework for designing and interpreting experimental studies.

ParameterThis compound5-Ethoxy-3,4-dihydro-2H-pyrroleRationale
Predicted Reaction Rate with Nucleophiles FasterSlowerLess steric hindrance and slightly lower electron donation from the methoxy group.
Electrophilicity of C5 Carbon HigherLowerThe ethoxy group is slightly more electron-donating, reducing electrophilicity.
Steric Hindrance at C5 LowerHigherThe ethyl group is bulkier than the methyl group.

Experimental Protocols

To empirically validate the theoretical comparison, the following experimental protocols are provided.

Experiment 1: Comparative Hydrolysis Rate

This experiment aims to compare the rates of acid-catalyzed hydrolysis of the two imino ethers. The reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the starting material and the appearance of the hydrolysis product, 2-pyrrolidinone.

Materials:

  • This compound

  • 5-ethoxy-3,4-dihydro-2H-pyrrole

  • Deuterated water (D₂O)

  • Deuterated chloroform (CDCl₃)

  • Hydrochloric acid (0.1 M in D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare two separate NMR tubes.

  • In the first NMR tube, dissolve 10 mg of this compound in 0.5 mL of CDCl₃.

  • In the second NMR tube, dissolve 10 mg of 5-ethoxy-3,4-dihydro-2H-pyrrole in 0.5 mL of CDCl₃.

  • Acquire a baseline ¹H NMR spectrum for each sample.

  • To each NMR tube, add 0.1 mL of 0.1 M HCl in D₂O.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a total of 1-2 hours.

  • Integrate the signals corresponding to the starting imino ether and the product, 2-pyrrolidinone.

  • Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the acid-catalyzed hydrolysis of a 5-alkoxy-3,4-dihydro-2H-pyrrole.

Caption: Acid-catalyzed hydrolysis of 5-alkoxy-Δ¹-pyrroline.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Experimental Workflow

The following diagram outlines the workflow for the comparative reactivity study.

experimental_workflow Workflow for Comparative Reactivity Study start Start prep_methoxy Prepare NMR sample of This compound start->prep_methoxy prep_ethoxy Prepare NMR sample of 5-ethoxy-3,4-dihydro-2H-pyrrole start->prep_ethoxy react_methoxy Initiate hydrolysis with acidic D₂O prep_methoxy->react_methoxy react_ethoxy Initiate hydrolysis with acidic D₂O prep_ethoxy->react_ethoxy nmr_analysis Time-course ¹H NMR analysis react_methoxy->nmr_analysis react_ethoxy->nmr_analysis data_processing Integrate signals and plot concentration vs. time nmr_analysis->data_processing rate_determination Determine reaction rates data_processing->rate_determination comparison Compare reaction rates rate_determination->comparison conclusion Draw conclusion on relative reactivity comparison->conclusion

Caption: Experimental workflow for comparing hydrolysis rates.

A Comparative Guide to Analytical Methods for Quantifying 5-methoxy-3,4-dihydro-2H-pyrrole and Related Cyclic Imines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-methoxy-3,4-dihydro-2H-pyrrole, a cyclic imine of interest in pharmaceutical research and development, is critical for understanding its pharmacokinetic and pharmacodynamic properties. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, a comprehensive comparison of analytical techniques commonly employed for structurally related cyclic imines and pyrroline derivatives can provide valuable guidance. This guide evaluates the two primary analytical methodologies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective strengths and limitations for the quantification of this compound.

Comparison of Key Analytical Techniques

The choice between LC-MS/MS and GC-MS for the quantification of this compound will largely depend on the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. It is often the method of choice for analyzing cyclic imines in biological matrices due to its high sensitivity and selectivity.[1][2][3] LC-MS/MS methods have been successfully developed for various cyclic imines, such as pinnatoxins, spirolides, and gymnodimines, in complex samples like shellfish.[1][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique well-suited for the analysis of volatile and thermally stable compounds. For less volatile compounds, derivatization may be necessary to improve their chromatographic behavior. GC-MS has been effectively used for the quantification of pyrroline derivatives, such as the flavor compound 2-acetyl-1-pyrroline in food matrices. The primary research methods for the analysis of aromatic amines often utilize GC/MS; however, detection can be complicated by the presence of polar analytes and the separation of structural isomers.[5]

Quantitative Performance Data for Analogous Compounds

The following table summarizes the quantitative performance of LC-MS/MS and GC-MS methods for compounds structurally related to this compound, providing an indication of the expected performance for this analyte.

Analytical MethodAnalyte (Matrix)Limit of Quantification (LOQ)RecoveryReference
LC-MS/MS Pinnatoxin-G (Shellfish)1.8 - 3.1 µg/kg-[1][4]
LC-MS/MS Spirolide-1 (Shellfish)1.2 - 6.9 µg/kg-[1][4]
LC-MS/MS Pyrrole-2,3,5-tricarboxylic acid (Human Skin Biopsies)1 ng/mL-[6]
LC-MS/MS 2-Acetyl-1-pyrroline (Rice)0.79 µg/kg92%[7]
GC-MS 2-Acetyl-1-pyrroline (Rice Headspace)-0.3% (headspace recovery)[8]
GC-MS Aromatic Amines (derivatized) (Urine)0.01 - 10 ng/L80-104%[9]

Experimental Protocols

Below are representative experimental protocols for the quantification of a cyclic imine using LC-MS/MS and a pyrroline derivative using GC-MS. These can serve as a starting point for the development of a specific method for this compound.

Protocol 1: LC-MS/MS for the Quantification of Cyclic Imines in a Biological Matrix (e.g., Shellfish Tissue)

This protocol is adapted from methods used for the analysis of marine biotoxins.[1][3][4]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenize 1 g of the tissue sample with 5 mL of methanol.

  • Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Collect the supernatant and dilute it with water to a final methanol concentration of 20%.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 20% aqueous methanol.

  • Load the diluted extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 20% aqueous methanol.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the target analyte and internal standard need to be determined by direct infusion of standard solutions.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Protocol 2: GC-MS for the Quantification of a Pyrroline Derivative (e.g., 2-Acetyl-1-pyrroline in a Food Matrix)

This protocol is based on headspace solid-phase microextraction (SPME) followed by GC-MS analysis.[8]

1. Sample Preparation (Headspace SPME)

  • Place 0.5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a specific amount of an appropriate internal standard.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Conditions

  • Gas Chromatography:

    • Injector: Splitless mode, temperature set at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan to identify characteristic ions, followed by Selected Ion Monitoring (SIM) for quantification.

    • Mass Range (Full Scan): m/z 40-300.

    • SIM Ions: Select specific, abundant, and unique ions for the target analyte and internal standard for quantification.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of a small molecule like this compound using a hyphenated chromatographic technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Analysis Sample Biological or Chemical Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., LLE, SPE) Homogenization->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (LC or GC) Concentration->Chromatography MassSpec Mass Spectrometry (MS/MS) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Quantification (Peak Integration) DataAcquisition->Quantification Results Results & Reporting Quantification->Results

References

Assessing the Purity of 5-methoxy-3,4-dihydro-2H-pyrrole: A Comparative Guide to GC-MS and HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for assessing the purity of 5-methoxy-3,4-dihydro-2H-pyrrole. This document outlines detailed experimental protocols and presents supporting data to aid in method selection and implementation.

Comparative Performance Data

The following table summarizes the hypothetical performance of GC-MS and HPLC-UV in the purity assessment of this compound.

ParameterGC-MSHPLC-UV
Purity Assay (%) 99.599.6
Precision (RSD, n=6) ≤ 1.0%≤ 1.5%
Limit of Detection (LOD) 0.01%0.02%
Limit of Quantitation (LOQ) 0.03%0.06%
Specificity High (Mass Spec)Moderate (UV)
Throughput ModerateHigh

Experimental Workflow Overview

The following diagram illustrates the general workflow for the comparative purity assessment of this compound using GC-MS and HPLC-UV.

cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Comparison Sample This compound Sample Prep_GC Prepare GC-MS Sample (Dilute in Dichloromethane) Sample->Prep_GC Prep_HPLC Prepare HPLC-UV Sample (Dilute in Mobile Phase) Sample->Prep_HPLC GCMS GC-MS Analysis Prep_GC->GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC Data_GC GC-MS Data (TIC, Mass Spectra) GCMS->Data_GC Data_HPLC HPLC-UV Data (Chromatogram) HPLC->Data_HPLC Purity_GC Calculate Purity (Area % Normalization) Data_GC->Purity_GC Purity_HPLC Calculate Purity (Area % Normalization) Data_HPLC->Purity_HPLC Comparison Compare Results (Purity, Impurity Profile) Purity_GC->Comparison Purity_HPLC->Comparison

Caption: Experimental workflow for comparative purity analysis.

Logical Framework for Comprehensive Purity Assessment

A thorough purity assessment often involves orthogonal methods to ensure all potential impurities are detected and quantified. The following diagram illustrates the logical relationship between GC-MS and HPLC-UV data in achieving a comprehensive purity profile.

cluster_inputs Input Data cluster_assessment Assessment cluster_outputs Outputs GCMS_Data GC-MS Results (Volatile Impurities, Mass Identification) Purity_Profile Comprehensive Purity Profile GCMS_Data->Purity_Profile HPLC_Data HPLC-UV Results (Non-Volatile Impurities, Quantitative Purity) HPLC_Data->Purity_Profile Final_Purity Final Purity Value Purity_Profile->Final_Purity Impurity_List Identified & Quantified Impurities Purity_Profile->Impurity_List

Caption: Data integration for a comprehensive purity assessment.

Experimental Protocols

GC-MS Method for Purity Assessment

This method is suitable for the analysis of volatile and semi-volatile impurities.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of dichloromethane to obtain a concentration of approximately 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Transfer the solution to a 2 mL GC vial for analysis.

b. Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350

c. Data Analysis: The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC). Impurity identification is performed by comparing the mass spectra of unknown peaks against a spectral library (e.g., NIST).

HPLC-UV Method for Purity Assessment

This method is suitable for the analysis of non-volatile impurities and for accurate quantification of the main component.

a. Sample Preparation:

  • Prepare the mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid).

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 210 nm

c. Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Conclusion

Both GC-MS and HPLC-UV are powerful techniques for assessing the purity of this compound. GC-MS offers superior identification capabilities for volatile impurities due to the structural information provided by mass spectrometry. HPLC-UV, on the other hand, is often more suitable for accurate quantification of the main component and the analysis of non-volatile or thermally labile impurities. For a comprehensive purity assessment, the use of both orthogonal techniques is recommended to ensure the detection and quantification of a wide range of potential impurities.

A Comparative Guide to the Synthesis of 5-Methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 5-methoxy-3,4-dihydro-2H-pyrrole, a valuable intermediate in medicinal chemistry and organic synthesis. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: O-Alkylation with Dimethyl SulfateRoute 2: O-Alkylation with Meerwein's Salt
Starting Material 2-Pyrrolidinone2-Pyrrolidinone
Reagent Dimethyl sulfate (DMS)Trimethyloxonium tetrafluoroborate (Meerwein's Salt)
Solvent BenzeneDichloromethane
Reaction Time 3 hours18 hours
Reaction Temperature 70 °C (reflux)Room Temperature
Yield 58%75-80%
Key Advantages Utilizes a common and less expensive alkylating agent.Higher reported yield; milder reaction conditions (room temperature).
Key Disadvantages Lower yield; requires heating; uses benzene, a hazardous solvent.Longer reaction time; Meerwein's salt is moisture-sensitive and more costly.

Synthetic Pathways Overview

The two primary methods for the synthesis of this compound from 2-pyrrolidinone involve O-alkylation. This process converts the lactam functionality of 2-pyrrolidinone into a lactim ether. The choice of alkylating agent significantly impacts the reaction conditions, yield, and overall efficiency.

SynthesisComparison cluster_0 Route 1: O-Alkylation with Dimethyl Sulfate cluster_1 Route 2: O-Alkylation with Meerwein's Salt Pyrrolidinone1 2-Pyrrolidinone Benzene Benzene, 70°C, 3h Pyrrolidinone1->Benzene DMS Dimethyl Sulfate DMS->Benzene Product1 This compound Benzene->Product1 NaOH workup Yield1 Yield: 58% Product1->Yield1 Pyrrolidinone2 2-Pyrrolidinone DCM Dichloromethane, RT, 18h Pyrrolidinone2->DCM Meerwein Trimethyloxonium Tetrafluoroborate Meerwein->DCM Product2 This compound DCM->Product2 K2CO3 workup Yield2 Yield: 75-80% Product2->Yield2

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route 1: O-Alkylation with Dimethyl Sulfate

This method utilizes the readily available and cost-effective alkylating agent, dimethyl sulfate.

Procedure:

  • A solution of 2-pyrrolidinone (20.03 g, 0.235 mol) in 85 mL of benzene is prepared in a suitable reaction vessel.

  • To this solution, dimethyl sulfate (23 mL, 1 equivalent) is added slowly in a dropwise manner.

  • The reaction mixture is then heated to 70 °C and maintained at reflux for a period of 3 hours.

  • Upon completion, the mixture is allowed to cool to room temperature.

  • 19 mL of a 15 N sodium hydroxide solution is carefully added to the cooled reaction mixture.

  • The entire mixture is transferred to a separatory funnel, and the aqueous phase is extracted three times with benzene.

  • The organic phases are combined and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by vacuum distillation to yield this compound as a colorless liquid.

Reported Yield: 58%

Route 2: O-Alkylation with Meerwein's Salt (Trimethyloxonium Tetrafluoroborate)

This alternative route employs the powerful alkylating agent, trimethyloxonium tetrafluoroborate, also known as Meerwein's salt, which often leads to higher yields under milder conditions.

Procedure:

  • A suspension of trimethyloxonium tetrafluoroborate (14.8 g, 0.1 mol) in 100 mL of dichloromethane is prepared under an inert atmosphere.

  • To this suspension, a solution of 2-pyrrolidinone (8.5 g, 0.1 mol) in 50 mL of dichloromethane is added.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • Following the reaction period, the mixture is cooled in an ice bath.

  • A solution of potassium carbonate (14 g) in 50 mL of water is added slowly to the cooled mixture.

  • The resulting two-phase system is stirred vigorously for 30 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are dried over anhydrous potassium carbonate.

  • The solvent is evaporated under reduced pressure to afford the crude product.

  • The crude product is then purified by distillation to yield this compound.

Reported Yield: 75-80%

Logical Relationship of Synthetic Choices

The selection of a synthetic route is often a balance between yield, cost, safety, and reaction conditions. The following diagram illustrates the decision-making process based on these factors.

DecisionTree Start Choice of Synthetic Route for This compound Yield Is maximizing yield the primary concern? Start->Yield Cost_Safety Are cost and avoidance of hazardous solvents critical? Yield->Cost_Safety No Route2 Route 2: Meerwein's Salt (Higher Yield, Milder Conditions) Yield->Route2 Yes Cost_Safety->Route2 No Route1 Route 1: Dimethyl Sulfate (Lower Cost, Common Reagent) Cost_Safety->Route1 Yes Considerations2 Considerations: - Higher reagent cost - Moisture-sensitive reagent - Longer reaction time Route2->Considerations2 Considerations1 Considerations: - Lower yield - Use of benzene (carcinogen) - Requires heating Route1->Considerations1

Caption: Decision-making flowchart for selecting a synthetic route.

A Comparative Guide to the Applications of 5-Methoxy-3,4-dihydro-2H-pyrrole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications of 5-methoxy-3,4-dihydro-2H-pyrrole, a versatile cyclic imine ether, in organic synthesis. It serves as a valuable building block for the construction of a variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.[1][2] This document will objectively compare synthetic routes utilizing this pyrroline derivative with alternative methodologies, supported by experimental data to inform synthetic strategy and drug discovery efforts.

I. Introduction to this compound

This compound, also known as 2-methoxy-1-pyrroline, is a colorless to light yellow liquid with the chemical formula C₅H₉NO.[1][3] Its utility in organic synthesis stems from the reactive cyclic imino ether functionality, which can undergo a variety of chemical transformations. It is frequently employed as a synthetic intermediate in the pharmaceutical industry for the preparation of biologically active molecules that can modulate enzyme activity and cellular signaling pathways.[1]

II. Key Synthetic Applications and Comparative Analysis

The primary application of this compound lies in its role as an electrophilic building block for the introduction of a five-membered nitrogen-containing ring. This section will explore its use in the synthesis of substituted pyrrolidines, bipyrroles, and other complex heterocyclic systems, with a comparative look at alternative synthetic strategies.

A. Synthesis of N-Substituted Pyrrolidines

One of the fundamental transformations of this compound is its reaction with nucleophiles to generate 2-substituted pyrrolidines. The methoxy group acts as a leaving group upon activation, allowing for the addition of a wide range of nucleophiles.

Experimental Protocol: Grignard Reaction with this compound

A solution of this compound (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere. The Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylpyrrolidine.

Table 1: Comparison of Synthetic Routes to 2-Phenylpyrrolidine

MethodStarting MaterialsReagents and ConditionsYield (%)Purity (%)Reference
Route 1 (This Guide) This compound, BromobenzeneMg, Et₂O; then aq. NH₄Cl~75-85>95Hypothetical¹
Alternative Route: Reductive Amination 4-Oxo-4-phenylbutanalAniline, NaBH₃CN, MeOH~60-70>95General Method
Alternative Route: Cyclization 4-Amino-1-phenylbutan-1-olH₂SO₄, heat~80-90>95General Method

¹Data is representative and based on typical yields for this type of reaction.

Logical Relationship: Synthesis of 2-Substituted Pyrrolidines

G A This compound C 2-Substituted Pyrrolidine A->C + Nucleophile B Nucleophile (e.g., Grignard Reagent, Organolithium) B->C D Methanol C->D Byproduct G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Dehydrogenation A Pyrrole + POCl3 B Vilsmeier Reagent A->B D 5-(Pyrrol-2-yl)-3,4-dihydro-2H-pyrrole B->D C This compound C->D E 5-(Pyrrol-2-yl)-3,4-dihydro-2H-pyrrole G 2,2'-Bipyrrole E->G [O] F Pd/C, Toluene, Heat F->G G A Bipyrrole Natural Product Analogue B Kinase X A->B Inhibition D Phosphorylated Substrate B->D Phosphorylation C Substrate Protein C->D E Downstream Signaling Cascade D->E F Cellular Response (e.g., Apoptosis) E->F

References

Unveiling the Reactivity of 5-methoxy-3,4-dihydro-2H-pyrrole: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic compounds is paramount for designing novel therapeutics. This guide provides a comparative analysis of the reactivity of 5-methoxy-3,4-dihydro-2H-pyrrole, a key cyclic imine intermediate, benchmarked against other substituted 3,4-dihydro-2H-pyrroles. By integrating experimental data with proposed computational models, this document aims to illuminate the structure-reactivity relationships that govern the utility of these scaffolds in medicinal chemistry.

The 3,4-dihydro-2H-pyrrole core is a prevalent motif in a myriad of biologically active molecules and natural products. The introduction of a methoxy group at the 5-position significantly influences the electronic properties of the imine bond, thereby modulating its reactivity towards nucleophiles and its role in various chemical transformations. This guide summarizes key experimental findings and outlines a computational framework to rationalize and predict the chemical behavior of this important synthetic intermediate.

Comparative Reactivity: An Experimental Overview

The reactivity of this compound and its analogs is often explored through their synthesis, which itself is a testament to their chemical behavior. The following table summarizes the yields of various substituted 3,4-dihydro-2H-pyrroles synthesized via a nickel-catalyzed hydrogenative cyclization of nitro ketones, offering a glimpse into the electronic and steric effects on their formation and stability.

Compound IDYield (%)Reference
1 PhHPh96[1]
2 4-MeO-PhHPh86[1]
3 4-Cl-PhHPh94[1]
4 4-F-PhHPh86[1]
5 2-ThienylHPh73[1]
6 PhMePh84[1]
7 PhH4-MeO-Ph86[1]

Table 1: Comparative yields of substituted 3,4-dihydro-2H-pyrroles synthesized via Ni-catalyzed hydrogenative cyclization. This data provides an indirect measure of the relative stability and ease of formation of these cyclic imines, which is related to their inherent reactivity.

The synthesis of a variety of 3,4-dihydro-2H-pyrroles has been achieved in good to excellent yields.[1] Notably, electron-donating groups (like methoxy) and electron-withdrawing groups (like halogens) on the phenyl ring are well-tolerated, suggesting the robustness of the synthetic method and providing a basis for comparing the relative stability of the resulting cyclic imines.

Proposed Computational Framework for Reactivity Analysis

While direct computational studies on the reactivity of this compound are not extensively available in the current literature, a robust computational protocol can be proposed based on established methods for similar cyclic imines.[2] Density Functional Theory (DFT) calculations are a powerful tool to investigate the electronic structure and reactivity of these molecules.

A comparative computational study could involve this compound and a baseline analog, such as 5-phenyl-3,4-dihydro-2H-pyrrole. The following parameters would be crucial for a comparative analysis:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the nucleophilic and electrophilic character of the molecule. The LUMO is of particular interest for a cyclic imine, as it indicates the susceptibility of the C=N bond to nucleophilic attack.

  • Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This can pinpoint the most likely sites for chemical reactions.

  • Transition State (TS) Analysis: For a specific reaction, such as nucleophilic addition to the imine carbon, calculating the energy of the transition state can provide a quantitative measure of the reaction barrier. Comparing these barriers between different substituted cyclic imines would offer a direct comparison of their reactivity.

The following diagram illustrates a proposed workflow for a comparative computational study.

computational_workflow Computational Reactivity Analysis Workflow cluster_molecules Molecule Selection cluster_dft DFT Calculations cluster_reaction Reaction Modeling cluster_analysis Comparative Analysis mol1 This compound geom_opt Geometry Optimization mol1->geom_opt mol2 5-phenyl-3,4-dihydro-2H-pyrrole (Alternative for Comparison) mol2->geom_opt fmo FMO Analysis (HOMO/LUMO) geom_opt->fmo esp Electrostatic Potential Mapping geom_opt->esp nucleophile Select Nucleophile (e.g., H2O, CH3OH) geom_opt->nucleophile reactivity_comparison Compare Reactivity Metrics: - LUMO Energies - ESP Charges - Activation Barriers fmo->reactivity_comparison esp->reactivity_comparison ts_search Transition State Search nucleophile->ts_search energy_profile Reaction Energy Profile ts_search->energy_profile energy_profile->reactivity_comparison conclusion Draw Structure-Reactivity Conclusions reactivity_comparison->conclusion

Caption: Proposed workflow for computational analysis of cyclic imine reactivity.

Signaling Pathways and Reaction Mechanisms

The reactivity of this compound is central to its role as a synthetic intermediate. One of its key reactions is the nucleophilic addition to the imine carbon, which is the first step in many functionalization reactions. The methoxy group, being electron-donating, is expected to influence the electrophilicity of the imine carbon.

The following diagram illustrates the general mechanism of nucleophilic addition to a 5-substituted-3,4-dihydro-2H-pyrrole.

reaction_mechanism Nucleophilic Addition to 5-Substituted-3,4-dihydro-2H-pyrrole reactant 5-R-3,4-dihydro-2H-pyrrole (R = OMe, Ph, etc.) transition_state Transition State reactant->transition_state Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->transition_state intermediate Tetrahedral Intermediate transition_state->intermediate product Addition Product intermediate->product Protonation

Caption: Generalized mechanism of nucleophilic addition to the C=N bond.

Experimental Protocols

General Procedure for the Nickel-Catalyzed Hydrogenative Cyclization of Nitro Ketones: [1]

A solution of the corresponding nitro ketone (0.2 mmol) in acetonitrile (3 mL) is placed in a pressure vessel. The nickel catalyst (4 mol%) and a molecular sieve are added. The vessel is flushed with hydrogen gas and then pressurized to 20 bar H₂. The reaction mixture is heated to 120 °C and stirred for the time indicated in the respective studies (typically 5-20 hours). After cooling to room temperature, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-pyrrole derivative.

Conclusion

This guide provides a comparative framework for understanding the reactivity of this compound. The presented experimental data on the synthesis of related compounds offers valuable, albeit indirect, insights into its stability and reactivity. The proposed computational workflow provides a clear path for future in-silico studies to directly probe and quantify its chemical behavior. For drug development professionals, a thorough understanding of these structure-reactivity relationships is crucial for the rational design of synthetic routes and the development of novel therapeutics based on the versatile 3,4-dihydro-2H-pyrrole scaffold. Further experimental and computational investigations are warranted to fully elucidate the unique reactivity profile of this important heterocyclic building block.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-methoxy-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-methoxy-3,4-dihydro-2H-pyrrole, a combustible and water-hazardous compound. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.

Hazard Profile and Safety Considerations

This compound is classified as a combustible liquid and is highly hazardous to water (Water Hazard Class 3). It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation. Therefore, strict adherence to safety protocols is mandatory during its handling and disposal.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. All personnel handling this compound must wear the following PPE:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) must be worn. Inspect gloves for any tears or punctures before use.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
Skin and Body Protection A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. Closed-toe shoes are required.
Respiratory Protection All handling of this chemical, including disposal, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or by evaporation. [2][3][4]

1. Waste Collection:

  • Designate a specific, properly labeled, and compatible waste container for this compound waste. The original container is often the best choice for waste accumulation.[2]

  • The container must be made of a material compatible with the chemical and must have a secure, leak-proof screw cap.[5]

  • The container should be in good condition, free from cracks, leaks, or external residue.[6]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[3][6] Avoid using abbreviations or chemical formulas.[6]

  • The label should also include the date when the waste was first added to the container and the specific hazards (e.g., "Combustible," "Harmful," "Irritant").

3. Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[1]

  • Use secondary containment, such as a chemical-resistant tray or bin, to capture any potential leaks.[6]

4. Arranging for Disposal:

  • Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

5. Handling Spills:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the contaminated absorbent material into a designated hazardous waste container, label it appropriately, and dispose of it as hazardous waste.[2]

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

Disposal Workflow

start Start: Unwanted This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Compatible and Properly Labeled Hazardous Waste Container fume_hood->waste_container transfer Carefully Transfer Waste into the Container waste_container->transfer seal Securely Seal the Waste Container transfer->seal storage Store in a Designated Satellite Accumulation Area with Secondary Containment seal->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.